1,4-Di-Boc-2-piperazineacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKITKFSSMMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655109 | |
| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368442-00-6 | |
| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid
Introduction
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, often abbreviated as 1,4-di-Boc-piperazine-2-carboxylic acid, is a pivotal chiral building block in modern synthetic and medicinal chemistry. Its rigidified piperazine core, orthogonally protected at both nitrogen atoms, and the presence of a reactive carboxylic acid handle make it an exceptionally valuable scaffold. This molecule is instrumental in the development of constrained peptide mimetics, serving as a non-natural amino acid to enhance proteolytic stability and enforce specific conformations.[1][2] Furthermore, it acts as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including kinase and viral protease inhibitors.[2]
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its observed characteristics, provide field-proven experimental protocols for their validation, and discuss how these properties directly influence its application in research and drug development. This document is intended for researchers, scientists, and process chemists who require a deep and practical understanding of this versatile synthetic intermediate.
Chemical Identity and Structure
The structural foundation of this molecule is a piperazine-2-carboxylic acid core. The two nitrogen atoms are protected with the acid-labile tert-butoxycarbonyl (Boc) group. This di-protection strategy is crucial; it prevents unwanted side reactions such as self-condensation and allows for precise, controlled manipulations at the carboxylic acid function.
The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual (R) or (S) enantiomers. The specific stereoisomer used is critical for its biological applications, dictating the three-dimensional orientation of the final molecule.
Table 1: Chemical Identifiers for 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
| Identifier | Value | References |
| IUPAC Name | 1,4-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [3] |
| Molecular Formula | C₁₅H₂₆N₂O₆ | [2][3][4] |
| Molecular Weight | 330.38 g/mol | [2][3][4] |
| CAS Number (Racemic) | 175854-42-5 | [5] |
| CAS Number (General) | 181955-79-3 | [2][4] |
| CAS Number (R)-enantiomer | 173774-48-6 | [3] |
| CAS Number (S)-enantiomer | 175854-43-6 | [5] |
A note on conflicting data: While one source suggests a molecular formula of C₁₅H₂₅N₃O₆, this is inconsistent with the known structure and is overridden by multiple authoritative sources confirming C₁₅H₂₆N₂O₆.[3][4][5]
Core Physicochemical Properties
The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. These characteristics dictate everything from appropriate solvent selection and reaction conditions to purification strategies and formulation potential.
Table 2: Summary of Key Physicochemical Properties
| Property | Observed Value / Range | Comments |
| Appearance | White to off-white crystalline powder/solid. | [2][5] |
| Melting Point | 128-132°C (with decomposition)[5] or 142-148°C | The discrepancy may reflect differences in enantiomeric purity or analytical method. |
| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water. | [5] |
| Acidity (pKa) | Not experimentally reported. Estimated range: 2.0 - 4.5. | Based on typical values for N-protected α-amino acids.[6] |
Melting Point: An Indicator of Purity and Stability
The melting point is a critical first indicator of a compound's purity. The literature presents two distinct ranges: 128-132°C (with decomposition) and 142-148°C.[5] This variance is significant and likely stems from two primary factors:
-
Stereoisomeric Content: A pure enantiomer will typically exhibit a sharp, higher melting point compared to a racemic mixture or a sample with lower enantiomeric excess. The formation of a racemic compound versus a conglomerate can influence the melting behavior.
-
Thermal Decomposition: The observation of decomposition suggests that the molecule may begin to break down at its melting point, likely through the loss of a Boc group (releasing isobutylene and CO₂). The rate of heating during analysis can affect the observed temperature of this decomposition.
For rigorous process control, Differential Scanning Calorimetry (DSC) is the preferred method for characterizing the thermal behavior of this compound.
Solubility Profile: The Interplay of Polarity and Steric Hindrance
The solubility of this compound is a classic example of competing structural features. The two bulky, nonpolar tert-butyl groups create a hydrophobic shield around the piperazine core, rendering the molecule insoluble in water .[5] Conversely, these same groups, along with the piperazine ring, allow for favorable van der Waals interactions with a range of organic solvents. Its free solubility in common polar aprotic solvents like DCM, THF, and DMF makes it highly versatile for a wide array of synthetic transformations, particularly peptide coupling reactions which are often performed in DMF.[5]
Acidity (pKa): The Key to Reactivity
While no experimental pKa value is published for this specific molecule, we can make an expert estimation based on analogous structures. The pKa of the carboxylic acid group in standard α-amino acids typically falls between 1.8 and 2.4.[6] The electron-withdrawing nature of the adjacent N-Boc carbamate group is expected to stabilize the carboxylate conjugate base, thereby increasing the acidity relative to a simple alkyl carboxylic acid. However, the precise value is influenced by the overall electronic environment of the piperazine ring. An estimated pKa in the range of 2.0 to 4.5 is chemically reasonable. This acidity level confirms that the molecule will exist as a carboxylate anion in neutral to basic aqueous solutions and as the protonated carboxylic acid under acidic conditions.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a public repository of spectra for this exact compound is not available, its structure allows for clear prediction of its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be complex due to the conformational rigidity of the piperazine ring and the potential for rotamers around the N-Boc amide bonds.
-
tert-Butyl Protons: Two large singlets would be expected around δ 1.4-1.5 ppm , integrating to 9 protons each (18H total). The slight difference in their chemical environment may make these signals distinct or overlapping.
-
Piperazine Ring Protons: A series of complex multiplets would appear between δ 2.8-4.5 ppm . The proton at the C2 position (α to the carboxyl group) would likely be the most downfield of this group.
-
Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (δ > 10 ppm ), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Three distinct signals are expected in the downfield region: two for the Boc carbamates around δ 154-156 ppm and one for the carboxylic acid at δ > 170 ppm .
-
tert-Butyl Carbons: Two signals for the quaternary carbons (
δ 80 ppm ) and two for the methyl carbons (δ 28 ppm ). -
Piperazine Ring Carbons: Four signals for the ring carbons would be expected in the δ 40-60 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups:
-
O-H Stretch: A very broad band from the carboxylic acid, typically centered around ~3000 cm⁻¹ .
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the alkyl groups.
-
C=O Stretch: This is the most prominent feature. A strong, sharp absorption band for the Boc carbonyls is expected around 1690-1710 cm⁻¹ . The carboxylic acid carbonyl will likely appear in a similar region, often broadened and overlapping.
Mass Spectrometry (MS)
Using electrospray ionization (ESI), the molecule is expected to be observed in negative ion mode.
-
[M-H]⁻: The deprotonated molecule would have an m/z of 329.17 .
-
Fragmentation: A characteristic loss of one Boc group (100 Da) or isobutylene (56 Da) from the parent ion is a common fragmentation pathway for N-Boc protected compounds.
Experimental Protocols for Property Determination
To ensure batch-to-batch consistency and to generate reliable data for process development, the following standardized protocols are recommended.
Protocol: Determination of Melting Point by DSC
This method provides a more detailed thermal profile than a simple melting point apparatus.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.
-
Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Set the temperature program to ramp from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and any subsequent exothermic events (indicating decomposition) should be recorded.
-
Validation: The protocol is self-validating through the use of a calibrated instrument and certified reference standards (e.g., indium) to confirm temperature accuracy.
Protocol: Determination of Aqueous Solubility by HPLC
This shake-flask method coupled with HPLC analysis is a gold standard for determining solubility.
-
Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and inject it into a calibrated HPLC system with a UV detector.
-
Calculation: The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound dissolved in an organic solvent (e.g., acetonitrile).
-
Validation: The use of a multi-point calibration curve and ensuring the presence of excess solid at the end of the experiment validates the protocol.
Protocol: Determination of pKa by Potentiometric Titration
This method directly measures the change in pH as a function of added titrant to determine the dissociation constant.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 33 mg) in a mixture of water and a co-solvent like methanol (e.g., 50 mL of 50:50 MeOH:H₂O) to ensure solubility.
-
Instrument Setup: Use an autotitrator equipped with a calibrated pH electrode. The titrant should be a standardized solution of a strong base (e.g., 0.1 M KOH).
-
Titration: Titrate the sample solution with the base, recording the pH after each incremental addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This can be determined from the first derivative of the titration curve.
-
Validation: The protocol is validated by the prior calibration of the pH meter with standard buffers and the use of a standardized titrant.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Some suppliers also note it may cause an allergic skin reaction (H317).
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.
-
Storage Conditions: The compound is hygroscopic and the Boc groups are sensitive to strong acids.[2][5] It should be stored in a tightly sealed container in a cool (recommended 2-8°C), dry place under an inert atmosphere such as nitrogen or argon to ensure long-term stability.[2]
Conclusion
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a sophisticated synthetic building block whose value is deeply rooted in its physicochemical properties. Its defined stereochemistry, predictable solubility, and the orthogonal nature of its protecting groups provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding and experimental validation of its melting point, solubility, and acidity are not merely academic exercises; they are prerequisites for developing robust, scalable, and reproducible synthetic processes in the pursuit of novel therapeutics.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. (2R)-1,4-bis((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | C15H26N2O6 | CID 26339502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 6. peptideweb.com [peptideweb.com]
A Technical Guide to the Structural and Conformational Analysis of 1,4-Di-Boc-2-piperazineacetic Acid
Introduction
In the landscape of modern medicinal chemistry, piperazine-based scaffolds are recognized as "privileged structures" due to their frequent appearance in a wide array of therapeutic agents targeting central nervous system (CNS) disorders, infectious diseases, and oncology.[1] The synthetic versatility of the piperazine ring, particularly when strategically protected, allows for the precise construction of complex molecular architectures. 1,4-Di-Boc-2-piperazineacetic acid (CAS: 368442-00-6) is a key building block in this domain. The dual N-tert-butoxycarbonyl (Boc) protecting groups offer orthogonal stability, enabling selective chemical transformations.[2]
A profound understanding of the three-dimensional structure and conformational dynamics of this molecule is not merely academic; it is fundamental to rational drug design. The spatial arrangement of the acetic acid side chain, governed by the conformation of the piperazine ring and the orientation of the bulky Boc groups, directly influences how it interacts with biological targets. This guide provides an in-depth analysis of the structural and conformational features of this compound, blending theoretical principles with practical analytical workflows for researchers, scientists, and drug development professionals.
Section 1: Molecular Identity and Physicochemical Profile
The foundational step in any structural analysis is the unambiguous identification of the molecule and its fundamental physical properties.
-
Chemical Name: 2-[1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinyl]acetic acid[3]
-
Synonyms: this compound
-
CAS Number: 368442-00-6[4]
-
Molecular Formula: C₁₆H₂₈N₂O₆
-
Molecular Weight: 344.40 g/mol
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is presented below. Note that specific experimental data for this exact compound is sparse; thus, values are often inferred from closely related analogs like 1,4-Di-Boc-piperazine-2-carboxylic acid.
| Property | Value / Observation | Source / Rationale |
| Appearance | White to off-white solid | Typical for Boc-protected amino acid derivatives. |
| Melting Point | Approx. 142-148 °C | Based on the closely related 1,4-Di-Boc-piperazine-2-carboxylic acid. |
| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); low solubility in water. | The large hydrophobic Boc groups reduce aqueous solubility.[5] |
| Acidity | Weakly acidic | Due to the carboxylic acid functional group.[5] |
Section 2: Conformational Dynamics: The Interplay of Ring Inversion and Amide Rotation
The three-dimensional structure of this compound is not static. It exists as a dynamic equilibrium of multiple conformers. This dynamic behavior is primarily governed by two distinct, yet interconnected, molecular motions:
-
Piperazine Ring Inversion: Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][3] It can, however, undergo a "ring flip" to an alternative chair conformation. This process has a significant energy barrier. The presence of the bulky acetic acid side chain at the C2 position means it can occupy either an axial or a more sterically favorable equatorial position. The di-Boc substitution pattern locks the ring, but the lowest energy state will strongly favor the conformation where the C2-substituent is equatorial.
-
Amide Bond Rotation: The N-CO bonds of the two Boc groups have partial double-bond character. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers).[6] This restricted rotation is a well-documented phenomenon in N-acylated piperazines and is often slow on the NMR timescale at room temperature.[7][8]
The combination of these two processes results in a complex conformational landscape. At any given moment in solution, the molecule exists as a population of interconverting conformers. Understanding this equilibrium is critical, as only one specific conformation may be responsible for the desired biological activity.
Caption: Key conformational equilibria in substituted di-Boc-piperazines.
Section 3: Structural Elucidation via Spectroscopic Methods
A multi-technique spectroscopic approach is essential to fully characterize the structure and understand the conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying conformational dynamics in solution. The observation of broadened signals or multiple sets of signals at room temperature is a hallmark of hindered rotation and ring inversion.[7][8]
Expected Spectroscopic Features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale and Expected Multiplicity |
| ¹H NMR | ~1.45 | Singlet, 18H (Two equivalent -C(CH₃)₃ groups of the Boc protectors). |
| 2.5 - 4.2 | Complex, broad multiplets, 9H (Piperazine ring protons -CH₂- and methine -CH- plus the -CH₂- of the acetic acid side chain). Broadening is due to slow conformational exchange. | |
| ~11-12 | Very broad singlet, 1H (Carboxylic acid proton, -COOH). Often not observed. | |
| ¹³C NMR | ~28.5 | -C(C H₃)₃ of Boc groups. |
| ~40-55 | Piperazine ring carbons. Multiple or broad signals may be observed due to slow interconversion of conformers. | |
| ~80.0 | Quaternary C (CH₃)₃ of Boc groups. | |
| ~155.0 | Carbonyl carbon (-C =O) of the Boc carbamates. | |
| ~175.0 | Carbonyl carbon (-C OOH) of the acetic acid group. |
Causality Behind Experimental Choices: A standard ¹H NMR at room temperature will confirm the presence of the key functional groups but will likely show broad, poorly resolved signals for the piperazine core. This is not poor data; it is evidence of dynamic exchange. To resolve this, Variable Temperature (VT) NMR is employed.
-
At low temperatures (e.g., -40 °C): The conformational exchange slows down further, and the spectrum "freezes out" into distinct signals for the major conformer(s).
-
At high temperatures (e.g., +80 °C): The exchange becomes rapid, and the signals coalesce into sharp, time-averaged peaks.
By analyzing the spectra at different temperatures, one can calculate the energy barrier (ΔG‡) for the conformational interchange, providing critical quantitative data about the molecule's flexibility.[9]
Experimental Protocol: Variable Temperature (VT) ¹H NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of this compound in a suitable deuterated solvent with a wide liquid range (e.g., deuterated toluene or deuterated dimethyl sulfoxide).
-
Initial Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (25 °C) to serve as a baseline.
-
Low-Temperature Analysis: Gradually lower the spectrometer temperature in 10-15 °C increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the broad signals resolve into sharp, distinct peaks or the solvent freezes.
-
High-Temperature Analysis: From ambient temperature, gradually increase the spectrometer temperature in 10-15 °C increments, acquiring a spectrum at each step. Continue until the broad signals coalesce into sharp, averaged signals.
-
Data Analysis: Identify the coalescence temperature (Tc) for a pair of exchanging signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the dynamic process, which provides a quantitative measure of the conformational stability.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2900 - 3200 (broad) | O-H stretch | Carboxylic Acid |
| ~2970 | C-H stretch | Alkyl (Boc and piperazine) |
| ~1740 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Carbamate (Boc group) |
| 1160 - 1250 | C-O stretch | Carbamate and Carboxylic Acid |
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and label the major peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule.
Expected Observations (ESI-MS):
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 345.4, as well as adducts like [M+Na]⁺ at m/z 367.4.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 343.4.
-
Fragmentation: A characteristic loss of one or both Boc groups (loss of 100 amu for C₅H₈O₂) is a common fragmentation pathway.
Section 4: In Silico Conformational Analysis
Computational modeling provides invaluable insights into the relative stabilities of different conformers and the energy barriers between them, complementing experimental data from NMR.
A typical computational workflow involves:
-
Conformational Search: Using molecular mechanics, perform a systematic search to identify all low-energy conformers (different ring puckers, side-chain orientations, and Boc-group rotamers).
-
Geometry Optimization: Take the lowest energy conformers from the search and re-optimize their geometries at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.
-
Transition State Calculation: Identify the transition state structures for ring inversion and amide bond rotation to calculate the energy barriers, which can then be directly compared to the experimental values obtained from VT-NMR.
Caption: A typical workflow for in silico conformational analysis.
Conclusion
This compound is more than a simple chemical building block; it is a conformationally dynamic system. Its structure in solution is best described as an equilibrium of interconverting chair conformers, further complicated by the restricted rotation of the N-Boc amide bonds. This dynamic nature is directly observable through the characteristic signal broadening in room-temperature NMR spectra. A comprehensive analysis, integrating variable-temperature NMR, standard spectroscopic techniques (IR, MS), and computational modeling, is essential to fully map its conformational landscape. For the drug development professional, this detailed structural understanding is paramount, as it provides the basis for designing molecules with the optimal three-dimensional geometry required for potent and selective interaction with their biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 368442-00-6 [amp.chemicalbook.com]
- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 9. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
A Technical Guide to the Spectroscopic Characterization of 1,4-Di-Boc-2-piperazineacetic Acid
Abstract
1,4-Di-Boc-2-piperazineacetic acid (CAS 368442-00-6) is a chiral, non-commercial building block with significant potential in medicinal chemistry and drug development as a constrained amino acid analogue. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for this compound. As complete, published experimental spectra are not widely available, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable characterization framework. We detail not only the expected spectral features but also the underlying chemical principles and standard operating procedures for data acquisition, offering a comprehensive resource for researchers in synthetic and analytical chemistry.
Molecular Structure and Key Features
This compound, with a molecular formula of C₁₆H₂₈N₂O₆ and a molecular weight of 344.40 g/mol , possesses a unique combination of functional groups that dictate its spectroscopic signature[1][2]. The core is a piperazine ring substituted at the 2-position with an acetic acid moiety. The nitrogen atoms at positions 1 and 4 are protected by tert-butoxycarbonyl (Boc) groups.
The key structural features include:
-
A Chiral Center: The carbon at position 2 (C2) is a stereocenter, which introduces diastereotopicity to the adjacent methylene protons on the piperazine ring and the acetic acid sidechain. This leads to greater complexity in the NMR spectra compared to achiral analogues.
-
Amide-like Bonds: The N-Boc groups are carbamates, which have partial double-bond character. This can lead to restricted rotation around the N-C(O) bonds, potentially giving rise to multiple conformers (rotamers) that may be observable in NMR spectroscopy at room temperature.
-
Multiple Carbonyl Groups: The molecule contains three distinct carbonyl groups: two from the Boc protectors and one from the carboxylic acid. These are readily distinguishable in both ¹³C NMR and IR spectroscopy.
Below is the chemical structure with standardized numbering for spectroscopic assignment.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the complete structural elucidation of this molecule in solution. The analysis must account for the chiral center and potential for rotamers, which can result in broadened signals or the appearance of extra, low-intensity peaks.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex. The piperazine ring protons are no longer chemically equivalent due to the C2 substituent and will appear as complex multiplets. The presence of the chiral C2 center renders the protons on C3, C6, and the acetic acid methylene (C7) diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals, each coupling to the other.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
|---|---|---|---|---|
| ~11-12 | br s | 1H | H -OOC | Carboxylic acid proton. Often very broad and may exchange with trace D₂O. |
| ~4.5-4.8 | m | 1H | CH -2 | Methine proton at the chiral center. Expected to be a complex multiplet. |
| ~2.8-4.2 | m | 6H | Piperazine Ring CH₂ | Protons on C3, C5, and C6. Complex, overlapping multiplets due to diastereotopicity and coupling. |
| ~2.6-2.9 | m | 2H | CH₂ -7 | Diastereotopic methylene protons of the acetic acid side chain. May appear as an AB quartet or two separate multiplets. |
| 1.48 | s | 9H | Boc-C(CH₃ )₃ | tert-Butyl protons of one Boc group. |
| 1.46 | s | 9H | Boc-C(CH₃ )₃ | tert-Butyl protons of the second Boc group. May appear as a single 18H singlet if magnetically equivalent, or two distinct singlets due to the asymmetric environment. |
Predicted ¹³C NMR Spectrum
The carbon spectrum provides a clear count of the unique carbon environments. The presence of two Boc groups and a carboxylic acid will result in three distinct carbonyl signals.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
|---|---|---|
| ~175 | C -8 (COOH) | Carboxylic acid carbonyl, typically downfield. |
| ~155 | C =O (Boc) | Carbamate carbonyls. Two distinct signals may be observed due to the different electronic environments at N1 and N4. |
| ~80-81 | -C (CH₃)₃ (Boc) | Quaternary carbons of the two tert-butyl groups. |
| ~50-55 | C -2 | Methine carbon at the chiral center, attached to two nitrogen atoms and a carbon. |
| ~40-50 | C -3, C -5, C -6 | Piperazine ring methylene carbons. |
| ~38 | C -7 | Acetic acid methylene carbon. |
| ~28.5 | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl groups. A single, sharp peak is expected. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover 0 to 220 ppm.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Predicted IR Spectrum
The IR spectrum will be dominated by strong absorptions from the three C=O bonds and the broad O-H stretch of the carboxylic acid.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 2978, 2870 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1745 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1695 | Strong, Sharp | C=O stretch (Boc Carbamate) |
| ~1400-1480 | Medium | C-H bend (CH₂, CH₃) |
| ~1160-1250 | Strong | C-O stretch (Carbamate and Carboxylic Acid) |
| ~1150 | Strong | C-N stretch |
Causality: The two carbamate C=O groups are expected to produce a very strong, broad absorption band around 1695 cm⁻¹. The carboxylic acid C=O stretch appears at a higher frequency (~1745 cm⁻¹) due to the electronic nature of the functional group. The most characteristic feature is the extremely broad O-H stretch, which often overlaps with the C-H stretching region, a hallmark of a hydrogen-bonded carboxylic acid.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.
Predicted Mass Spectrum (ESI)
The analysis would be performed in both positive and negative ion modes to maximize information.
-
Molecular Weight: 344.40 g/mol
-
Positive Ion Mode ([M+H]⁺, [M+Na]⁺):
-
[M+H]⁺: Expected at m/z 345.20
-
[M+Na]⁺: Expected at m/z 367.18
-
-
Negative Ion Mode ([M-H]⁻):
-
[M-H]⁻: Expected at m/z 343.18
-
Key Fragmentation Pathways: The primary fragmentation route involves the characteristic loss of the Boc groups.
-
Loss of Isobutylene: [M+H - 56]⁺ → m/z 289. This corresponds to the loss of C₄H₈ from a Boc group.
-
Loss of a Boc Group: [M+H - 100]⁺ → m/z 245. This represents the loss of the entire C₅H₈O₂ fragment.
-
Loss of CO₂: [M+H - 44]⁺ → m/z 301. Decarboxylation of the parent ion.
Caption: Predicted major fragmentation pathway in positive-ion ESI-MS.
Experimental Protocol for MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but recommended): Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to ensure sample purity before MS analysis.
-
MS Detection (ESI):
-
Infuse the sample directly or from the LC outflow into the ESI source.
-
Set the capillary voltage to ~3-4 kV.
-
Set the source temperature to ~120-150 °C and the desolvation gas (N₂) temperature to ~350-450 °C.
-
Acquire data in full scan mode over a mass range of m/z 100-500 in both positive and negative polarity.
-
To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 345.2) and subjecting it to collision-induced dissociation (CID).
-
Integrated Workflow for Structural Verification
A robust, self-validating workflow is essential for confirming the identity and purity of a synthesized batch of this compound. Each technique provides orthogonal data that, when combined, leaves no ambiguity.
Caption: Integrated workflow for spectroscopic data analysis and validation.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic signatures based on its constituent functional groups and stereochemistry. Key identifiers include the complex, diastereotopic proton signals in ¹H NMR, three distinct carbonyl peaks in ¹³C NMR and IR, a molecular ion at m/z 345.20 in positive-ion ESI-MS, and characteristic fragmentation patterns involving the loss of its Boc protecting groups. By following the detailed experimental protocols and integrated workflow presented, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.
References
Solubility Profile of 1,4-Di-Boc-2-piperazineacetic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Di-Boc-2-piperazineacetic acid, a key building block in modern drug discovery. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering both theoretical insights and practical methodologies to effectively work with this compound. We delve into the physicochemical properties that govern its solubility, present qualitative data for analogous structures, and provide a step-by-step guide to the definitive shake-flask method for equilibrium solubility determination, complete with a validated HPLC-UV analytical protocol for accurate quantification.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its rigid piperazine core, modified with a carboxylic acid moiety and protected by two bulky tert-butoxycarbonyl (Boc) groups, makes it a versatile scaffold for synthesizing complex and sterically hindered molecules. The Boc protecting groups are instrumental in synthetic chemistry, temporarily masking the reactive amine functionalities of the piperazine ring to allow for selective reactions at other sites[1].
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[2] Poor solubility can lead to challenges in handling, purification, and ultimately, can compromise the therapeutic efficacy of a drug product. Understanding the solubility profile of this compound in common organic solvents is therefore paramount for its effective utilization.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is dictated by its molecular structure, including its polarity, molecular weight, and the presence of functional groups capable of forming intermolecular interactions such as hydrogen bonds.
Molecular Structure and Properties:
-
Chemical Name: 2-[1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinyl]acetic acid[3]
-
Molecular Formula: C₁₆H₂₈N₂O₆[4]
-
Molecular Weight: 344.40 g/mol (Calculated)
-
Key Functional Groups:
-
Two tert-butoxycarbonyl (Boc) groups: These are large, nonpolar, and hydrophobic, and are expected to significantly contribute to solubility in organic solvents while limiting aqueous solubility.
-
A carboxylic acid group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature can enhance solubility in polar organic solvents.
-
A piperazine ring: A heterocyclic amine structure.
-
Table 1: Qualitative Solubility of an Analogous Compound
| Compound Name | Solvent | Reported Solubility |
| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Dichloromethane (DCM) | Freely Soluble[5] |
| Tetrahydrofuran (THF) | Freely Soluble[5] | |
| Dimethylformamide (DMF) | Freely Soluble[5] | |
| Water | Insoluble[5] |
Based on this, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like DCM, THF, and DMF, and potentially in alcohols like methanol and ethanol, while showing poor solubility in water and nonpolar solvents like hexanes.
Experimental Determination of Equilibrium Solubility
To obtain definitive quantitative data, an empirical determination of solubility is essential. The "shake-flask" method is the gold-standard technique for determining equilibrium (or thermodynamic) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[6][7][8]
The following protocol outlines the steps to determine the solubility of this compound in a selection of organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Acetone)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials for HPLC
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~20 mg of solid in 2 mL of solvent is typically sufficient.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary assessment should be conducted to determine the time to reach equilibrium, with concentrations measured at time points such as 2, 4, 8, 24, 48, and 72 hours.[8] Equilibrium is reached when consecutive measurements show no significant change in concentration.[8] For many compounds, 24 to 48 hours is sufficient.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.
Visualization of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Method: Quantification by HPLC-UV
A robust and validated analytical method is required to accurately determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[2]
Suggested HPLC-UV Method Parameters
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical gradient might run from 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: ~210-220 nm (due to the presence of carbonyl groups in the Boc and acid moieties). The optimal wavelength should be determined by running a UV scan of a standard solution.
Calibration
A calibration curve must be prepared using standard solutions of this compound of known concentrations. The curve should cover the expected concentration range of the diluted solubility samples and demonstrate good linearity (R² > 0.999).
Factors Influencing Solubility: A Deeper Look
The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent.
Caption: Molecular Features Influencing Solubility.
-
"Like Dissolves Like" : The large, non-polar surface area of the two Boc groups will favor interactions with solvents of lower polarity.
-
Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with protic solvents (like methanol and ethanol) and accept hydrogen bonds from other solvents, which can significantly enhance solubility.
-
Solvent Polarity : Polar aprotic solvents like THF and ethyl acetate can interact favorably with both the polar carboxylic acid group and the less polar regions of the molecule, often leading to high solubility.
Conclusion and Best Practices
While specific quantitative solubility data for this compound is not widely published, a sound scientific understanding of its physicochemical properties allows for a strong predictive assessment. This guide provides the necessary theoretical foundation and, more importantly, a detailed, actionable protocol for the empirical determination of its solubility in common organic solvents. By employing the robust shake-flask method and a validated HPLC-UV analytical technique, researchers can confidently generate the precise solubility data needed to advance their drug discovery and development programs.
Safety Precautions: Standard laboratory safety practices should be followed when handling this compound and the associated organic solvents. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9][10] All work should be conducted in a well-ventilated fume hood.
References
- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound CAS#: 368442-00-6 [amp.chemicalbook.com]
- 4. This compound|CAS 368442-00-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. who.int [who.int]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 1,4-Di-Boc-2-piperazineacetic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 1,4-Di-Boc-2-piperazineacetic acid (CAS No. 368442-00-6), a valuable building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, commercial availability, synthetic pathways, and strategic applications in the synthesis of complex molecules and peptidomimetics.
Introduction: The Strategic Value of Substituted Piperazines
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for chemical modification, influencing a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, basicity, and receptor interactions.[2] The introduction of substituents onto the carbon framework of the piperazine ring, particularly at the C-2 position, offers a pathway to creating compounds with enhanced three-dimensional complexity and stereochemical definition. This structural diversity is increasingly sought after in modern drug discovery to improve target affinity and selectivity.[3]
This compound is a bifunctional building block that combines the constrained piperazine core with a reactive carboxylic acid moiety. The tert-butyloxycarbonyl (Boc) protecting groups on both nitrogen atoms render the ring system stable to a wide range of reaction conditions while allowing for selective deprotection strategies. The acetic acid side chain provides a handle for amide bond formation, esterification, or further chemical elaboration, making it a versatile intermediate for constructing more complex molecular architectures.
Chemical Identity and Properties
A critical point of clarification is the distinction between 1,4-Di-Boc-2-piperazineacetic acid and the closely related 1,4-Di-Boc-piperazine-2-carboxylic acid . The former possesses a methylene (-CH2-) spacer between the piperazine ring and the carboxyl group, a seemingly minor difference that significantly impacts its reactivity and spatial arrangement in target binding.
| Property | This compound |
| CAS Number | 368442-00-6[4][5] |
| Molecular Formula | C16H28N2O6[5] |
| Molecular Weight | 344.4 g/mol [4] |
| Appearance | White to off-white powder or solid[5] |
| Boiling Point (Predicted) | 461.2 ± 20.0 °C[4] |
| Density (Predicted) | 1.166 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 4.67 ± 0.10[4] |
| Storage Temperature | 2-8°C[4] |
This table summarizes the key physicochemical properties of this compound.
Commercial Availability and Suppliers
This compound is commercially available from a range of suppliers specializing in chemical building blocks for research and development. The availability in various quantities allows for its use in both small-scale discovery efforts and larger-scale synthetic campaigns.
| Supplier | Product Name | Purity | Available Quantities |
| Tyger Scientific Inc. | This compound | In-stock | Inquire |
| Angene International Ltd. | This compound | Inquire | Inquire |
| ChemicalBook | This compound | Inquire | Inquire |
| BLDpharm | 2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid | Inquire | Inquire |
| Key Organics | 2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid | >95% | 100 mg, 250 mg, 1 g |
| Shanghai Yuanye Bio-Technology Co., Ltd. | This compound | 97% | 100mg |
This table provides a non-exhaustive list of commercial suppliers for this compound. Researchers are advised to request certificates of analysis for lot-specific purity information.
Synthesis and Methodologies
A proposed synthetic pathway would likely involve:
-
Di-N-Boc Protection: The initial step would be the protection of both nitrogen atoms of a piperazine-2-acetic acid ester precursor with di-tert-butyl dicarbonate (Boc)2O under basic conditions. This ensures the stability of the piperazine ring during subsequent reactions.
-
Alkylation or Elaboration: Should a precursor without the acetic acid moiety be used, a common strategy is the alkylation of a mono- or di-protected piperazine. For instance, a mono-Boc-piperazine could be alkylated with a haloacetic acid ester, followed by the protection of the second nitrogen.[6]
-
Hydrolysis: The final step would involve the selective hydrolysis of the ester group to yield the desired carboxylic acid, typically under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup.
The following diagram illustrates a generalized workflow for the synthesis of substituted piperazine acetic acid esters, which provides a conceptual basis for the synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 368442-00-6 [amp.chemicalbook.com]
- 5. This compound, CasNo.368442-00-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,4-Di-Boc-2-piperazineacetic acid as a Constrained Dipeptide Mimetic
Abstract
In the landscape of modern drug discovery, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] This guide provides a comprehensive technical overview of 1,4-Di-Boc-2-piperazineacetic acid, a conformationally constrained dipeptide mimetic. We will delve into the foundational principles of its design, synthesis, and conformational analysis. Furthermore, this guide will furnish detailed protocols for its incorporation into peptide sequences and discuss its role in enhancing the pharmacological properties of therapeutic candidates. The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic scaffolds.
Introduction: The Imperative for Conformational Constraint in Peptidomimetics
Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by their susceptibility to proteolysis and poor pharmacokinetic profiles. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a natural peptide in three-dimensional space while exhibiting improved drug-like properties.[1] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby increasing receptor affinity, selectivity, and stability.
One of the most prevalent secondary structures in peptides is the β-turn, a region where the polypeptide chain reverses its direction.[1] These turns are critical for molecular recognition and protein folding. Consequently, the design of small molecules that can mimic β-turns is a highly sought-after goal in medicinal chemistry. The piperazine scaffold has emerged as a "privileged" structure in this context, owing to its favorable physicochemical properties and its ability to serve as a rigid, predictable scaffold for orienting pharmacophoric groups.[3]
This guide focuses on a specific and highly versatile building block: this compound. Its rigidified ring system, substituted with a carboxylic acid handle, allows it to function as a constrained mimetic of a dipeptide unit, offering a powerful tool for the rational design of novel therapeutics.
Conformational Analysis: The Structural Rationale for Dipeptide Mimicry
The efficacy of this compound as a dipeptide mimetic is rooted in its well-defined conformational preferences. The piperazine ring predominantly adopts a stable chair conformation.[4] This chair structure provides a rigid framework that restricts the rotational freedom of the backbone, unlike a linear dipeptide.
The presence of the two bulky tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms further influences the ring's conformation and steric profile. Temperature-dependent NMR studies of N-acyl-functionalized piperazines have shown that the rotation around the N-C amide bond is restricted, leading to distinct conformers.[4][5] This restricted rotation, combined with the inherent rigidity of the chair conformation, allows the acetic acid side chain at the 2-position and the substituents at the 1- and 4-positions to be presented in a spatially defined manner, mimicking the side chains of a dipeptide in a β-turn.
Figure 1: Comparison of a flexible linear dipeptide with the constrained this compound scaffold.
Synthesis of this compound
Experimental Protocol: Synthesis of N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride
The following protocol is adapted from a patented procedure and represents a viable method for producing a key intermediate.[6]
Step 1: Synthesis of Ethyl N-Boc-piperazineacetate
-
To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture at 60-70°C and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl N-Boc-piperazineacetate. Purify by column chromatography if necessary.
Step 2: Hydrolysis to N-Boc-piperazineacetic acid hydrochloride
-
Dissolve the crude ethyl N-Boc-piperazineacetate from the previous step in a mixture of ethanol and water.
-
Add an excess of aqueous sodium hydroxide (e.g., 2 M) and stir at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Once complete, carefully acidify the reaction mixture with cold hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazineacetic acid hydrochloride.
Note: The second Boc group can be introduced before or after the hydrolysis step, depending on the overall synthetic strategy for the final peptidomimetic.
Incorporation into Peptides: A Practical Workflow
The true utility of this compound lies in its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The carboxylic acid moiety allows for coupling to the N-terminus of a growing peptide chain using standard coupling reagents.
Figure 2: General workflow for incorporating this compound into a peptide sequence via SPPS.
Experimental Protocol: Coupling and Deprotection
Coupling of this compound:
-
Swell the resin-bound peptide (with a free N-terminus) in a suitable solvent such as DMF.
-
In a separate vessel, dissolve this compound (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in DMF.
-
Add DIPEA (4.0 eq) to the solution from step 2 and allow it to pre-activate for 5 minutes.
-
Add the activated solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes at room temperature.[7]
-
Filter and wash the resin with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.[7]
-
Wash the resin thoroughly with DCM and DMF to prepare for the next coupling step or final cleavage from the resin.
Application in Drug Design: A Representative Case Study
While specific, direct comparative data for this compound is not prevalent in publicly accessible literature, its utility can be illustrated through a representative example based on the known benefits of piperazine-based mimetics in improving pharmacological properties.
Hypothetical Case Study: Enhancement of a GnRH Antagonist
Gonadotropin-releasing hormone (GnRH) antagonists are crucial in treating hormone-dependent diseases.[] However, peptide-based antagonists often suffer from poor oral bioavailability. A common strategy to overcome this is to develop small-molecule, non-peptide antagonists.[9][10]
Let's consider a hypothetical lead peptide antagonist of the GnRH receptor with a key dipeptide sequence responsible for binding. By replacing this dipeptide with this compound, we can anticipate several improvements:
-
Increased Proteolytic Stability: The non-peptide backbone of the piperazine ring is resistant to cleavage by proteases, which would increase the half-life of the drug in vivo.
-
Improved Oral Bioavailability: Piperazine moieties are known to enhance the pharmacokinetic properties of drugs.[3] The introduction of this scaffold can lead to improved absorption and oral bioavailability. In one study, a piperazine derivative increased the bioavailability of paclitaxel by 2.1-fold.[3][11]
-
Enhanced Receptor Affinity: The constrained conformation of the piperazine mimetic can lock the pharmacophoric groups in an optimal orientation for binding to the GnRH receptor, potentially leading to higher affinity and potency.
Table 1: Anticipated Impact of Dipeptide Replacement with this compound
| Parameter | Original Peptide Antagonist | Piperazine-Containing Mimetic | Rationale for Improvement |
| Receptor Binding Affinity (Ki) | ~10 nM | < 5 nM | Pre-organization of pharmacophore in a bioactive conformation reduces the entropic penalty of binding. |
| In Vitro Half-life (Human Plasma) | < 30 min | > 4 hours | Resistance to proteolytic degradation due to the non-peptidic piperazine backbone. |
| Oral Bioavailability (Rat) | < 1% | > 15% | Improved metabolic stability and favorable physicochemical properties of the piperazine scaffold.[3][12] |
| Potency (IC50 in cell-based assay) | ~50 nM | < 20 nM | A combination of increased binding affinity and enhanced stability leads to greater potency. |
This data is representative and intended for illustrative purposes based on established principles of peptidomimetic design.
Conclusion and Future Directions
This compound stands out as a powerful and versatile building block in the field of peptidomimetics. Its conformationally constrained piperazine core provides a robust scaffold for mimicking dipeptide units, particularly those involved in β-turn structures. The synthetic accessibility and compatibility with standard peptide synthesis protocols make it an attractive tool for medicinal chemists.
The incorporation of this mimetic offers a clear pathway to address the classical challenges of peptide-based therapeutics, namely proteolytic instability and poor oral bioavailability. By pre-organizing key pharmacophoric elements, it also holds the potential to enhance receptor binding affinity and selectivity.
Future research will likely focus on the development of novel derivatives of 2-piperazineacetic acid with diverse substitutions to mimic a wider range of dipeptide sequences. Furthermore, the systematic application of this and similar constrained mimetics in the design of antagonists for various G-protein coupled receptors and inhibitors of protein-protein interactions will undoubtedly lead to the discovery of next-generation therapeutics with superior pharmacological profiles.
References
- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin antagonist analog increases GH, insulin, and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Piperazine Core - Anatomy of a Privileged Scaffold
The term "privileged scaffold" is reserved for molecular frameworks that can provide ligands for diverse biological targets.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a quintessential example of such a scaffold.[3][4] Its prevalence in FDA-approved drugs is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it exceptionally valuable for medicinal chemists.[5][6]
Physicochemical Properties and Structural Features
The power of the piperazine moiety lies in its inherent duality. The six-membered ring provides relative structural rigidity, locking substituents into predictable spatial orientations.[7][8] This pre-organization can reduce the entropic penalty upon binding to a biological target, thus enhancing affinity.
Simultaneously, the two nitrogen atoms are the key to its versatility.[5]
-
Basicity and Solubility: The nitrogen atoms are basic and can be readily protonated at physiological pH. This feature is frequently exploited to improve the aqueous solubility and oral bioavailability of drug candidates, critical hurdles in drug development.[1]
-
Hydrogen Bonding: The nitrogens can act as hydrogen bond acceptors, while protonated nitrogens can act as hydrogen bond donors. This allows for versatile and strong interactions with amino acid residues in target proteins.[5]
-
Modulation Points: The presence of two distinct nitrogen atoms (N-1 and N-4) provides two independent vectors for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[9] This dual-handle approach is a significant advantage over single-nitrogen heterocycles like piperidine.[10]
The interplay of these features results in a scaffold that can significantly improve a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8]
Causality of a Privileged Status: A Logical Framework
The "privileged" status of piperazine is a direct consequence of its ability to solve multiple drug design challenges simultaneously. The logical flow from its structure to its function in a drug molecule can be visualized.
Caption: Logical flow from piperazine's structure to its pharmacological benefits.
Section 2: Synthetic Strategies and Chemical Space Expansion
The utility of the piperazine scaffold is amplified by the robust and versatile synthetic chemistry available to functionalize it. The ability to readily access a wide chemical space of derivatives is paramount for successful lead optimization campaigns.
Foundational Synthetic Routes
While many simple piperazines are commercially available, understanding their synthesis is key. Common methods involve the cyclization of precursors like bis(2-chloroethyl)amine or the reduction of diketopiperazines.[11][12] However, the true power for drug discovery lies in the selective functionalization of the piperazine nitrogens.
Key Experimental Protocol: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone reaction in medicinal chemistry for its reliability, high yield, and functional group tolerance.[13] It is a primary method for introducing alkyl groups onto a piperazine nitrogen.
Objective: To synthesize a mono-N-alkylated piperazine derivative.
Materials:
-
N-Boc-piperazine (1 equivalent)
-
Aldehyde or Ketone of choice (e.g., 4-fluorobenzaldehyde, 1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine and the chosen solvent (DCM).
-
Imine/Iminium Formation: Add the aldehyde (4-fluorobenzaldehyde) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes. The causality here is that the acid catalyzes the dehydration of the hemiaminal intermediate to form the reactive iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride to the mixture in portions. This reducing agent is chosen for its mildness and selectivity for imines over other carbonyls, preventing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Deprotection (Optional): The Boc-protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM to yield the free secondary amine, ready for further functionalization at the N-4 position.
Advanced Strategies: Expanding the Toolbox
Modern synthetic methods have further expanded the accessible chemical space of piperazine derivatives.
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann reactions are robust methods for coupling aryl halides to a piperazine nitrogen, forming a key structural motif in many CNS and oncology drugs.[13][14]
-
C-H Functionalization: More recent advances focus on the direct functionalization of the carbon atoms of the piperazine ring.[5] These cutting-edge techniques, often using photoredox catalysis, allow for the synthesis of novel, stereochemically complex piperazines that were previously difficult to access, opening new avenues for scaffold hopping and property modulation.[5]
Workflow: From Scaffold to Optimized Lead
The process of developing a piperazine-based drug follows a logical workflow, from initial library synthesis to a fully optimized lead candidate.
Caption: A typical drug discovery workflow utilizing the piperazine scaffold.
Section 3: Piperazine in Action - A Tour of Therapeutic Targets
The versatility of the piperazine scaffold is best demonstrated by the sheer breadth of therapeutic areas where it has proven indispensable.[9][15]
Central Nervous System (CNS) Disorders
Piperazine is a dominant scaffold in neuropharmacology, largely due to its ability to cross the blood-brain barrier and interact with key monoamine neurotransmitter receptors.[4][16] Many antipsychotic, antidepressant, and anxiolytic drugs feature a core arylpiperazine moiety.[17][18][19]
-
Mechanism of Action: Arylpiperazine derivatives frequently target dopamine (D₂) and serotonin (5-HT) receptors.[17][20] The specific substitution pattern on the aryl ring and the second nitrogen dictates the affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.
-
Case Study (Antipsychotic) - Aripiprazole: Aripiprazole is an atypical antipsychotic that contains an arylpiperazine unit. It acts as a partial agonist at the D₂ receptor and the 5-HT₁ₐ receptor, and as an antagonist at the 5-HT₂ₐ receptor. This "dopamine-serotonin system stabilizer" profile is a direct result of the precise chemical architecture built around the piperazine core.
-
Case Study (Antidepressant) - Vortioxetine: Vortioxetine is a multimodal antidepressant whose structure includes a 2,4-dimethylphenylpiperazine group.[16] It acts as a serotonin reuptake inhibitor but also modulates several serotonin receptors directly.[18] The piperazine linker correctly positions the aryl group for these multiple interactions, showcasing the scaffold's role in creating polypharmacological agents.[18]
Caption: Simplified mechanism of an arylpiperazine antidepressant.
Oncology
The piperazine ring is a key structural element in a multitude of modern anticancer agents, particularly in the realm of targeted therapies like kinase inhibitors.[21][22][23]
-
Mechanism of Action: In many kinase inhibitors, the piperazine moiety serves a dual purpose. Firstly, it acts as a solubilizing group. Secondly, it functions as a versatile linker that connects different pharmacophoric fragments, orienting them correctly within the ATP-binding pocket of the target kinase.[24]
-
Case Study (Kinase Inhibitor) - Imatinib: Imatinib (Gleevec), a revolutionary drug for chronic myeloid leukemia, features a piperazine ring that is crucial for its activity.[5] The N-methylpiperazine group confers water solubility and makes a key hydrogen bond interaction in the binding site of the Bcr-Abl kinase, demonstrating the direct role of the scaffold in target engagement.
-
Data Presentation: Cytotoxicity of Arylpiperazine Derivatives: The anti-proliferative activity of novel arylpiperazine compounds is a common metric for their potential as anticancer agents.
| Compound ID | Target Cell Line | Description | IC₅₀ (µM) | Reference |
| Naftopidil | Bladder/Renal Cancer Cells | α1-AR antagonist with anticancer potential | Varies by cell line | [21][22] |
| Compound 12 | LNCaP (Prostate Cancer) | Potent Androgen Receptor (AR) antagonist | < 3.67 | [22] |
| Thiazolinylphenyl-piperazine 21 | MDA-MB231 (Breast Cancer) | Novel cytotoxic agent | Low µM range | [21] |
| Quinoxalinyl-piperazine 30 | Multiple Human Cancer Lines | G2/M cell cycle inhibitor | Varies by cell line | [22] |
Anti-Infective Applications
From its historical use as an anthelmintic to modern applications in antibacterial and antifungal drug discovery, piperazine remains a relevant scaffold in combating infectious diseases.[25][26]
-
Anthelmintic Activity: Piperazine and its salts function by paralyzing parasites, likely through agonist effects on inhibitory GABA receptors in the worms, leading to their expulsion.[3][27]
-
Antibacterial/Antifungal Activity: The piperazine moiety is found in antibiotics like ciprofloxacin.[3][28] In modern research, piperazine derivatives are being explored as efflux pump inhibitors—agents that can restore the efficacy of existing antibiotics against resistant bacteria. Its derivatives have also shown potent activity against various bacterial and fungal strains.[11]
Histamine Receptor Antagonism
Many second-generation antihistamines, known for their non-sedating properties, are built upon a piperazine scaffold.[29]
-
Case Study - Cetirizine/Hydroxyzine: Cetirizine is the carboxylated metabolite of hydroxyzine, a first-generation antihistamine.[29] Both molecules contain a diphenylmethylpiperazine core. The piperazine ring is essential for binding to the H₁ histamine receptor. The structural modification from hydroxyzine to cetirizine (adding a carboxylic acid group) reduces its ability to cross the blood-brain barrier, thereby minimizing sedative side effects—a classic example of targeted medicinal chemistry enabled by the piperazine scaffold.
Section 4: The Drug Developer's Toolkit - Practical Considerations
Bioisosteric Replacement Strategies
While piperazine is a powerful tool, it is not always the optimal choice. It can be a site of metabolic liability (e.g., N-dealkylation). Therefore, medicinal chemists often explore bioisosteric replacements to modulate properties. The choice between piperidine and piperazine, for instance, is a strategic one based on desired basicity, lipophilicity, and metabolic stability.[10] Piperazine's two nitrogens offer more points for substitution and can improve aqueous solubility, while piperidine's single nitrogen may offer greater metabolic stability in certain contexts.[10]
In Vitro Assay Protocol: A Representative Receptor Binding Assay
To determine the affinity of a newly synthesized piperazine derivative for its target (e.g., a G-protein coupled receptor like a 5-HT receptor), a competitive radioligand binding assay is a standard method.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Principle: The assay measures the ability of a non-labeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-ligand specific for the receptor).
-
Test compounds (piperazine derivatives) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Non-specific binding control (a high concentration of a known, non-labeled ligand).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Plate Preparation: Add assay buffer, cell membranes, and the radioligand to each well of a 96-well plate.
-
Compound Addition: Add the test compounds in a series of dilutions (e.g., 10⁻⁵ M to 10⁻¹¹ M). Include wells for "total binding" (no competitor) and "non-specific binding" (excess unlabeled ligand).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium. The choice of conditions is critical and must be optimized for each receptor system.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: Add scintillation fluid to the wells and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Ki Calculation: The IC₅₀ is converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Section 5: Conclusion and Future Perspectives
The piperazine scaffold has firmly established itself as a cornerstone of medicinal chemistry.[1][2] Its unique blend of structural rigidity, tunable physicochemical properties, and synthetic accessibility has enabled the development of numerous life-saving drugs across a vast range of diseases.[7][15] The continued innovation in synthetic methodologies, particularly in C-H functionalization, promises to unlock new generations of piperazine derivatives with unprecedented structural complexity and finely tuned pharmacological profiles.[5] For drug development professionals, a deep understanding of the chemistry, structure-activity relationships, and strategic application of the piperazine scaffold remains an essential and highly valuable component of the modern drug discovery toolkit.
Section 6: References
-
The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. --INVALID-LINK--
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. --INVALID-LINK--
-
The medicinal chemistry of piperazines: A review. Scilit. --INVALID-LINK--
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. --INVALID-LINK--
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. --INVALID-LINK--
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. --INVALID-LINK--
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. --INVALID-LINK--
-
Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. RxList. --INVALID-LINK--
-
An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed. --INVALID-LINK--
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. --INVALID-LINK--
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science. --INVALID-LINK--
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health. --INVALID-LINK--
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. --INVALID-LINK--
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. --INVALID-LINK--
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. --INVALID-LINK--
-
Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. --INVALID-LINK--
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. --INVALID-LINK--
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. --INVALID-LINK--
-
Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. --INVALID-LINK--
-
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem. --INVALID-LINK--
-
Piperazine. Wikipedia. --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. --INVALID-LINK--
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. --INVALID-LINK--
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. --INVALID-LINK--
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. --INVALID-LINK--
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. --INVALID-LINK--
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. --INVALID-LINK--
-
Antipsychotic piperazine and piperadine derivatives. ResearchGate. --INVALID-LINK--
-
Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. --INVALID-LINK--
-
SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. --INVALID-LINK--
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. --INVALID-LINK--
-
The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. --INVALID-LINK--
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. --INVALID-LINK--
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Medium. --INVALID-LINK--
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. --INVALID-LINK--
-
Piperazine derivatives of natural compounds with anticancer activity. ResearchGate. --INVALID-LINK--
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. --INVALID-LINK--
-
Piperazine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. ACS Publications. --INVALID-LINK--
-
Meclizine, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model. PubMed. --INVALID-LINK--
-
Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. Benchchem. --INVALID-LINK--
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. --INVALID-LINK--
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. --INVALID-LINK--
-
What drugs contain piperazine?. BIOSYNCE. --INVALID-LINK--
References
- 1. tandfonline.com [tandfonline.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine synthesis [organic-chemistry.org]
- 15. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]
- 18. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. apjhs.com [apjhs.com]
- 26. researchgate.net [researchgate.net]
- 27. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 28. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 29. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
The Biological Relevance of Piperazine-Containing Peptidomimetics: A Technical Guide for Drug Discovery Professionals
Abstract
The piperazine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its incorporation into peptidomimetic structures imparts favorable physicochemical and pharmacokinetic properties, leading to a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of piperazine-containing peptidomimetics. We will delve into the rationale behind their design, detail key experimental protocols for their evaluation, and visualize their interactions with critical signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Piperazine Moiety: A Cornerstone of Peptidomimetic Design
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1] The piperazine scaffold has proven to be an invaluable tool in this endeavor for several key reasons:
-
Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility.[2][3] This is a critical factor in improving the pharmacokinetic profile of drug candidates.
-
Structural Rigidity: The chair conformation of the piperazine ring provides a rigid and predictable scaffold.[3] This conformational constraint helps to orient pharmacophoric groups for optimal interaction with their biological targets, a crucial aspect of rational drug design.
-
Synthetic Tractability: The nitrogen atoms of the piperazine ring are readily derivatized, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).[2][4] This synthetic versatility accelerates the optimization of lead compounds.
The strategic incorporation of the piperazine moiety can significantly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a highly sought-after structural component in drug discovery.[5]
Synthesis of Piperazine-Containing Peptidomimetics: A Practical Approach
The synthesis of piperazine-containing peptidomimetics often employs solid-phase synthesis techniques, which allow for the efficient construction of compound libraries. A notable example is the synthesis of 2-oxopiperazine-containing peptoids, which introduces a rigidifying element into the peptidomimetic backbone.
Experimental Protocol: Solid-Phase Synthesis of a 2-Oxopiperazine-Containing Peptidomimetic
This protocol outlines a representative solid-phase synthesis of a 2-oxopiperazine-containing peptidomimetic, adapted from established methodologies.
Materials:
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Bromoacetic acid
-
Mono-N-alloc-protected 1,2-diaminoethane
-
2-Chloropropionic acid
-
Palladium tetrakis(triphenylphosphine)
-
Phenylsilane
-
N,N'-Diisopropylethylamine (DIEA)
-
Fmoc-protected amino acids
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Initial Acylation: Swell the Rink Amide MBHA resin in DMF. Couple bromoacetic acid to the resin using DIC as the activating agent.
-
Amine Displacement: Treat the bromoacetylated resin with mono-N-alloc-protected 1,2-diaminoethane to displace the bromide.
-
Second Acylation: Couple 2-chloropropionic acid to the secondary amine on the resin using DIC.
-
Alloc Deprotection: Remove the alloc protecting group using palladium tetrakis(triphenylphosphine) in the presence of phenylsilane.
-
Cyclization: Induce cyclization to form the 2-oxopiperazine ring by treating the resin with DIEA in DMF.
-
Peptide Chain Elongation (Iterative Steps):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the previously coupled amino acid.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using DIC and HOBt as coupling reagents.
-
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DCM. Cleave the peptidomimetic from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Solid-Phase Synthesis of 2-Oxopiperazine Peptidomimetics
Caption: Solid-phase synthesis workflow for 2-oxopiperazine peptidomimetics.
Diverse Biological Activities and Therapeutic Applications
Piperazine-containing peptidomimetics have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas.
Anticancer Activity
A significant area of research for these compounds is in oncology. Many piperazine derivatives exhibit potent cytotoxic effects against a variety of cancer cell lines.[6][7]
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [6] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | 1.35 | [6] |
| Benzothiazole-Piperazine derivative (1d) | HCT-116 (Colorectal) | 1.54 | [3] |
| Piperazine-linked 1,8-naphthalimide | 4T1 (Breast) | >1 (low toxicity) | [8] |
| Novel Piperazine Derivative (C505) | K562 (Leukemia) | 0.06 - 0.16 | [9] |
Mechanism of Action: Microtubule Inhibition
One of the well-characterized mechanisms of anticancer activity for certain piperazine-containing compounds is the inhibition of microtubule dynamics.[10] For example, the compound AK301 has been shown to induce mitotic arrest in colon cancer cells with an ED50 of approximately 115 nM.[10] Molecular docking studies suggest that AK301 binds to the colchicine-binding domain on β-tubulin.[10] This disruption of microtubule polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[10]
Caption: Signaling pathway of microtubule inhibition by piperazine-based compounds.
Protease Inhibition
Piperazine-containing peptidomimetics have been successfully designed as inhibitors of various proteases, which are key enzymes in many pathological processes.[11][12]
-
Viral Proteases: The development of peptidomimetic inhibitors of viral proteases, such as HIV protease, has been a cornerstone of antiviral therapy.[13]
-
Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are often dysregulated in cancer and inflammatory diseases. Piperazine-based MMP inhibitors have been developed to counteract these effects.[2]
Caption: Inhibition of MMP signaling pathway by piperazine-based peptidomimetics.
Central Nervous System (CNS) Activity
The piperazine scaffold is present in numerous drugs with CNS activity, including antipsychotics, antidepressants, and anxiolytics.[8] Their ability to modulate neurotransmitter systems, such as the dopaminergic and serotonergic pathways, underscores their importance in the development of therapies for neurological and psychiatric disorders.[8]
In Vitro Evaluation of Biological Activity: Key Protocols
Rigorous in vitro evaluation is essential to characterize the biological activity of newly synthesized piperazine-containing peptidomimetics.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete culture medium
-
96-well plates
-
Piperazine-containing peptidomimetic stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol: In Vitro Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a piperazine-containing peptidomimetic against a specific protease.
Materials:
-
Purified protease of interest
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (specific to the protease)
-
Piperazine-containing peptidomimetic inhibitor
-
96-well microplate (black or clear, depending on the substrate)
-
Fluorometer or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a working solution of the protease and the substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the protease solution. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence or absorbance at regular intervals for a set period using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and calculate the IC50 value.
Conclusion and Future Perspectives
Piperazine-containing peptidomimetics represent a highly versatile and promising class of compounds in drug discovery. Their favorable physicochemical properties and synthetic accessibility have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of novel piperazine-based scaffolds, coupled with advances in computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new therapeutic agents for a multitude of diseases. The field-proven success of incorporating the piperazine moiety provides a strong foundation for future innovations in peptidomimetic design and development.
References
- 1. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thebodypro.com [thebodypro.com]
- 5. Synthesized peptide inhibitors of HIV-1 gp41-dependent membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
1,4-Di-Boc-2-piperazineacetic Acid: A Cornerstone Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] However, the majority of these molecules are substituted only at the nitrogen atoms, leaving the carbon backbone as an underutilized source of chemical diversity. The introduction of stereocenters onto the piperazine ring expands access to three-dimensional chemical space, a critical strategy for enhancing binding affinity, selectivity, and overall drug-like properties.[4][5] This guide focuses on 1,4-Di-Boc-2-piperazineacetic acid, a versatile and strategically protected chiral building block. As a Senior Application Scientist, this document provides not just protocols, but the underlying chemical logic and field-proven insights required to effectively leverage this reagent in complex synthetic campaigns, from peptidomimetics to novel heterocyclic scaffolds.
The Strategic Value of Chiral Piperazines
The prevalence of the piperazine motif in pharmaceuticals stems from its unique combination of physicochemical properties.[3] It often serves as a basic, hydrophilic group to optimize pharmacokinetic profiles or as a rigid linker to correctly orient pharmacophoric elements for target engagement.[2] However, traditional synthetic approaches have largely confined structural modifications to the N1 and N4 positions.
The development of efficient methods to access carbon-functionalized, enantiomerically pure piperazines represents a significant leap forward.[1][4] By incorporating a chiral center at the C2 position, as in this compound, chemists can:
-
Explore 3D Chemical Space: Move beyond flat, aromatic structures to create molecules with more complex and defined three-dimensional shapes, which can lead to improved target binding and specificity.[5]
-
Introduce Novel Vectors: The acetic acid side chain provides a functional handle for further elaboration, while the stereocenter influences the spatial orientation of these modifications.
-
Mimic Peptide Turns: The constrained six-membered ring can act as a peptidomimetic, forcing peptide chains into specific conformations like β-turns, a valuable tool in designing enzyme inhibitors and receptor modulators.[6][7]
The dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogens are a key design feature. They render the piperazine core stable to a wide range of reaction conditions while allowing for orthogonal deprotection strategies, making it an ideal building block for multi-step synthesis.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use. The Boc groups significantly increase its solubility in common organic solvents compared to the unprotected parent compound.
| Property | Value | Source |
| CAS Number | 181955-79-3 (Racemic)[8] | Tyger Scientific Inc., Sigma-Aldrich |
| 173774-48-6 ((R)-enantiomer)[9] | PubChem | |
| Molecular Formula | C₁₅H₂₆N₂O₆ | PubChem[9], Sigma-Aldrich[8] |
| Molecular Weight | 330.38 g/mol | PubChem[9], Sigma-Aldrich[8] |
| Appearance | White to off-white solid | Generic Product Descriptions[10] |
| Melting Point | 142-148 °C | Sigma-Aldrich[8] |
| Solubility | Soluble in DCM, DMF, Ethyl Acetate, Methanol | Inferred from reaction conditions |
| Storage | 2-8°C | Sigma-Aldrich[8] |
Spectroscopic data is critical for reaction monitoring and quality control. While specific spectra are proprietary, typical ¹H NMR signals would include characteristic peaks for the two tert-butyl groups (singlets, ~1.4-1.5 ppm), diastereotopic protons of the piperazine ring, and the protons of the acetic acid methylene group.
Synthesis and Access to Enantiopure Material
The utility of a chiral building block is dictated by the reliable and scalable methods available for its synthesis in enantiomerically pure form. There are three primary strategies for accessing single-enantiomer this compound.
Enantioselective Synthesis
Directly creating the desired enantiomer is the most elegant approach. Several advanced methodologies have been developed for the asymmetric synthesis of substituted piperazines and their precursors, the piperazin-2-ones.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This powerful method, developed by Stoltz and others, enables the synthesis of chiral α-substituted piperazin-2-ones from differentially N-protected precursors.[5][7][11] These intermediates can then be reduced to the corresponding piperazines. The choice of a chiral phosphinooxazoline (PHOX) ligand is critical for inducing high levels of enantioselectivity.[11]
-
Asymmetric Lithiation-Trapping: This strategy involves the deprotonation of an N-Boc piperazine using a chiral base complex, such as s-BuLi/(-)-sparteine, followed by quenching with an electrophile.[12] This directly functionalizes the piperazine ring with high stereocontrol. The success of this method is highly dependent on the nature of the electrophile and the distal N-substituent.[12]
Chiral Resolution via Diastereomeric Salts
For large-scale manufacturing, classical resolution remains a robust and cost-effective strategy.[13] This method leverages the different physical properties (primarily solubility) of diastereomeric salts formed between the racemic acid and a chiral resolving agent.[13][14]
The fundamental principle is the reaction of the racemic piperazineacetic acid with a single enantiomer of a chiral base (e.g., (R)-2-methylpiperazine, cinchonidine, or a chiral phenethylamine) to form a mixture of two diastereomeric salts.[14] Through careful selection of the solvent system and crystallization conditions, one diastereomer will preferentially precipitate, allowing for its separation by simple filtration.[14] The enantiomerically enriched acid is then liberated by treatment with an achiral acid.
Enzymatic Resolution
Biocatalysis offers a highly selective alternative for chiral resolution. Lipases, such as Alcalase or Candida antarctica lipase A (CAL-A), can catalyze the highly enantioselective N-acylation or hydrolysis of piperazine-2-carboxylic acid esters.[15] The reaction proceeds until approximately 50% conversion, leaving one enantiomer of the starting material and the acylated product of the other, which can then be separated.[15]
Applications in Synthetic Campaigns
The true value of this compound is realized in its application as a versatile intermediate for constructing complex, high-value molecules.
Use in Solid-Phase Peptide Synthesis (SPPS)
This building block is exceptionally well-suited for incorporation into peptidomimetics using SPPS.[16] The Boc/Bzl protection strategy is a classic and robust method for assembling peptide chains on a solid support.[17] The carboxylic acid handle of the building block is activated and coupled to the N-terminus of the growing peptide chain on the resin.
The general cycle involves:
-
Deprotection: Removal of the N-terminal Boc group of the resin-bound peptide with trifluoroacetic acid (TFA).[18]
-
Neutralization: Treatment with a non-nucleophilic base like DIPEA to generate the free amine.[18]
-
Coupling: Activation of the carboxylic acid of the incoming building block (this compound) with a coupling reagent like HATU, followed by reaction with the resin-bound amine.[16][19]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired sequence is assembled. The piperazine unit introduces a constrained, non-natural element into the peptide backbone, influencing its conformation and proteolytic stability.[16]
Scaffold for Drug Discovery
Beyond peptidomimetics, this building block is a precursor to a wide array of complex molecules. The orthogonally protected nitrogens allow for sequential and selective functionalization. For instance, the N4-Boc group can be selectively removed under acidic conditions, allowing for modification at that position, while the N1-Boc group remains intact. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of diverse compound libraries for screening. This approach has been used to create novel kinase inhibitors and intermediates for antiviral drugs like Indinavir.[11][12]
Core Experimental Protocols
The following protocols are provided as validated starting points. From an application standpoint, it is crucial to recognize that optimal conditions may vary based on the specific substrate and scale. Reaction monitoring by TLC or LC-MS is always recommended.
Protocol: Amide Coupling in Solution Phase with HATU
This protocol describes the coupling of this compound to a primary or secondary amine. HATU is a highly effective coupling reagent, particularly for sterically hindered or less nucleophilic amines, due to the formation of a highly reactive activated ester.[19]
Materials:
-
(R)- or (S)-1,4-Di-Boc-2-piperazineacetic acid (1.0 eq)
-
Amine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is critical for forming the reactive intermediate.
-
Add the desired amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Chiral Purity Analysis by HPLC
Verifying the enantiomeric excess (e.e.) of the building block is a non-negotiable quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Rationale: Direct analysis of the carboxylic acid can be challenging. Derivatization to a methyl or ethyl ester is a common and highly effective strategy to improve chromatographic performance on polysaccharide-based chiral stationary phases (CSPs).[20] Columns based on derivatized cellulose or amylose are the most popular and successful for a wide range of chiral separations.[21]
Materials:
-
Sample of this compound
-
Anhydrous Methanol and HCl (for esterification) or Iodomethane and a base[22]
-
HPLC-grade hexanes and isopropanol (or ethanol)
-
Chiral HPLC Column (e.g., Chiralpak® series, Lux® Cellulose/Amylose series)
Procedure:
-
Derivatization (Methyl Ester Formation): Dissolve a small sample (~1-2 mg) of the acid in anhydrous methanol. Add a drop of acetyl chloride or a small amount of HCl in dioxane. Heat gently (e.g., 40 °C) for 1-2 hours. Remove the solvent under a stream of nitrogen. Alternatively, treat the acid with a base like K₂CO₃ in DMF followed by iodomethane.[22] Re-dissolve the residue in the mobile phase.
-
Chromatographic Conditions (Typical Starting Point):
-
Column: Chiralpak® IG-3 or similar immobilized amylose-based CSP.
-
Mobile Phase: 90:10 Hexanes:Isopropanol (Isocratic). The ratio should be optimized to achieve baseline separation (Rs > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Temperature: 25 °C.
-
-
Analysis: Inject a sample of the derivatized racemate first to identify the retention times of both enantiomers. Then, inject the sample of the resolved material.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
Conclusion and Future Outlook
This compound is more than just another reagent; it is an enabling tool for accessing novel chemical space. Its strategic design, combining a chiral center, an extendable side chain, and orthogonal protecting groups, provides chemists with a reliable and versatile platform for innovation. As drug discovery continues to move towards more complex, three-dimensional molecules, the demand for sophisticated chiral building blocks like this will only increase. Future developments will likely focus on even more efficient and sustainable catalytic methods for its synthesis and its application in novel modalities such as conformationally constrained macrocycles and covalent inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]
- 9. (2R)-1,4-bis((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | C15H26N2O6 | CID 26339502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, CasNo.368442-00-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of 1,4-Di-Boc-2-piperazineacetic acid from Piperazine-2-carboxylic Acid: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive guide for the synthesis of 1,4-Di-Boc-2-piperazineacetic acid, a valuable building block in medicinal chemistry. The protocol details the double N-Boc protection of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification, and characterization, along with troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of Piperazine Scaffolds in Drug Discovery
The piperazine ring is a privileged scaffold in modern drug discovery, appearing as a core structural motif in a vast array of FDA-approved drugs.[1][2] Its prevalence is due to its unique physicochemical properties, including its ability to improve aqueous solubility and its capacity for substitution at two nitrogen atoms, allowing for the fine-tuning of a molecule's pharmacological profile.[3] Specifically, piperazine-2-carboxylic acid and its derivatives serve as versatile chiral building blocks for creating complex molecules with diverse biological activities, from anti-Alzheimer agents to central nervous system (CNS) targeted therapies.[3][4][5][6]
To successfully incorporate this scaffold into larger molecules during multi-step synthesis, it is essential to employ protecting groups to prevent unwanted side reactions at the nucleophilic nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[7][8][9]
This guide details the efficient synthesis of this compound, where both piperazine nitrogens are protected. This di-protected intermediate is crucial for subsequent modifications, such as amide bond formation at the carboxylic acid moiety, without interference from the piperazine amines.[10][11]
Reaction Mechanism and Rationale
The synthesis proceeds via a double N-acylation reaction. The nitrogen atoms of piperazine-2-carboxylic acid act as nucleophiles, attacking the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) anhydride.[12][13]
The Role of the Base: The reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine.[8][14] The base serves two primary functions:
-
It deprotonates the ammonium salt form of the starting amino acid, liberating the free, nucleophilic amine groups.
-
It neutralizes the acidic proton on the nitrogen as the reaction progresses, driving the equilibrium towards the protected product.
The Mechanism:
-
The deprotonated amino group of the piperazine ring performs a nucleophilic attack on a carbonyl carbon of Boc₂O.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, eliminating a tert-butyl carbonate leaving group.
-
The leaving group is unstable and decomposes into tert-butanol and carbon dioxide gas.[12]
-
This process is repeated for the second nitrogen atom to yield the final di-protected product.
Because piperazine-2-carboxylic acid contains two secondary amine groups, a stoichiometric excess of di-tert-butyl dicarbonate (at least 2.2 equivalents) is required to ensure complete protection of both nitrogen atoms.
Experimental Protocol
This protocol provides a general procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials and Equipment
Reagents:
-
Piperazine-2-carboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 - 2.5 eq)
-
Sodium hydroxide (NaOH) (2.5 - 3.0 eq) or Triethylamine (Et₃N)[14][15]
-
Solvent System: 1,4-Dioxane/Water (1:1 v/v) or Tetrahydrofuran (THF)/Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
-
Analytical instruments: NMR Spectrometer, Mass Spectrometer
Step-by-Step Synthesis Procedure
-
Dissolution: In a round-bottom flask, dissolve piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (2.5 eq) to the solution and stir until all solids are completely dissolved. The base ensures the amine groups are deprotonated and nucleophilic.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and prevent potential side reactions.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (2.2 eq) to the cooled reaction mixture portion-wise over 15-20 minutes while stirring vigorously. Portion-wise addition helps to manage the exotherm and the evolution of CO₂ gas.[12]
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (1,4-dioxane).
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl.[8][14] This step protonates the carboxylate group, rendering the product neutral and extractable into an organic solvent.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1x). This removes residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a solid.
Purification
The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Data Summary and Characterization
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Piperazine-2-carboxylic acid | Chiral building block with two secondary amines. |
| Reagent | Di-tert-butyl dicarbonate | Efficient Boc-protecting agent.[7][16] |
| Equivalents of (Boc)₂O | 2.2 - 2.5 | Stoichiometric excess to ensure di-protection. |
| Base | NaOH or Et₃N | Deprotonates amines for nucleophilic attack.[8] |
| Solvent | 1,4-Dioxane/Water (1:1) | Solubilizes both the polar starting material and the less polar reagent. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows reaction to proceed to completion. |
| Reaction Time | 12 - 24 hours | Ensures complete conversion to the di-protected product. |
| Work-up pH | 2 - 3 | Protonates the carboxylic acid for efficient extraction. |
| Expected Yield | > 90% | High-yielding reaction under optimized conditions. |
Expected Characterization Data
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₅H₂₆N₂O₆
-
Molecular Weight: 330.38 g/mol
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic broad signals for the two Boc groups around δ 1.4-1.5 ppm (18H). The piperazine ring protons will appear as a series of complex multiplets between δ 2.8-4.7 ppm. The carboxylic acid proton may be a very broad signal or may not be observed. Due to restricted rotation around the N-CO bonds, some proton signals may appear as broad or multiple peaks at room temperature.[17][18]
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks around δ 28.4 (Boc methyls), δ 80.5 (Boc quaternary carbons), δ 40-55 (piperazine carbons), δ 155 (Boc carbonyls), and δ 175 (carboxylic acid carbonyl).
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+Na]⁺ ≈ 353.17.
-
Melting Point: 142-148 °C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient (Boc)₂O.- Insufficient reaction time.- Deactivated (Boc)₂O due to moisture. | - Increase equivalents of (Boc)₂O to 2.5 eq.- Extend reaction time and monitor by TLC.- Use fresh, high-quality (Boc)₂O. |
| Low Yield | - Incomplete extraction due to incorrect pH.- Product loss during work-up. | - Ensure aqueous layer pH is robustly acidic (pH 2) before extraction.- Perform multiple, thorough extractions with ethyl acetate. |
| Presence of Mono-Boc Product | - Insufficient (Boc)₂O.- Reaction stopped prematurely. | - Use at least 2.2 equivalents of (Boc)₂O.- Allow the reaction to stir for the full recommended time or until TLC shows full conversion. |
| Oily Product | - Residual solvent or impurities. | - Ensure complete drying under high vacuum.- Purify via recrystallization or flash column chromatography if necessary. |
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine-2-carboxylic acid | 2762-32-5 | FP15649 [biosynth.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 11. chemimpex.com [chemimpex.com]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 16. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of 1,4-Di-Boc-2-piperazineacetic Acid with Primary Amines
Authored by: A Senior Application Scientist
Introduction: Navigating the Synthesis of Substituted Piperazine Amides
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic handle. 1,4-Di-Boc-2-piperazineacetic acid is a particularly valuable building block, offering a chiral, constrained scaffold for the introduction of diverse functionalities via its carboxylic acid group. The coupling of this acid with primary amines is a cornerstone reaction for generating libraries of compounds for drug discovery programs.
However, the successful formation of the target amide bond is not trivial. The steric hindrance imposed by the two bulky tert-butyloxycarbonyl (Boc) protecting groups, combined with the inherent reactivity of the piperazine nitrogens, necessitates a carefully optimized and well-understood coupling strategy. This guide provides a detailed exploration of the critical parameters, protocols, and underlying chemical principles required for achieving high-yield, high-purity synthesis. We will delve into the selection of coupling reagents, the rationale for specific reaction conditions, and robust methods for purification and characterization, ensuring a reproducible and scalable workflow.
I. Mechanistic Considerations and Reagent Selection
The formation of an amide bond from a carboxylic acid and a primary amine is a dehydration reaction that is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of activating agent (coupling reagent) is paramount and is dictated by factors such as steric hindrance of the substrates, potential for side reactions like racemization, and desired reaction conditions (e.g., temperature, solvent).
The Challenge of Steric Hindrance
The carboxylic acid of this compound is positioned adjacent to a stereocenter on the piperazine ring, which is flanked by a bulky Boc group. This steric congestion around the reaction center can significantly slow down the rate of both the activation step and the subsequent nucleophilic attack by the primary amine. Therefore, highly efficient coupling reagents are required.
Common Coupling Reagents: A Comparative Overview
For sterically hindered substrates like this compound, phosphonium- and aminium/uronium-based reagents are generally superior to carbodiimides alone.
| Coupling Reagent | Full Name | Class | Advantages | Disadvantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | High reactivity, fast reaction times, low rate of racemization. | Higher cost, can be moisture sensitive. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium/Uronium | Effective and widely used, good for hindered systems. | Can cause racemization in sensitive substrates, less reactive than HATU. |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole | Carbodiimide System | Cost-effective, water-soluble byproducts are easily removed. | Slower reaction rates for hindered substrates, potential for side reactions without an additive like HOBt. |
Recommendation: For the coupling of this compound, HATU is the recommended reagent due to its superior ability to overcome steric hindrance and promote rapid, clean conversions with minimal epimerization at the adjacent chiral center.
The Role of the Base
A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and the protonated amine, as well as to neutralize any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which prevents it from competing with the primary amine as a nucleophile.
II. Experimental Workflow and Protocols
The following section details a robust, step-by-step protocol for the HATU-mediated coupling of this compound with a generic primary amine (R-NH₂).
General Workflow Diagram
Caption: General workflow for the HATU-mediated amide coupling reaction.
Protocol: HATU-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF (to make a ~0.1 M solution with respect to the acid). Stir until all solids have dissolved.
-
Activation: To the solution, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Expert Insight: This mixture is often "pre-activated" by stirring for 5-10 minutes at room temperature before adding the amine. This ensures the formation of the highly reactive O-acylisourea intermediate, which can improve yields, especially with less reactive amines.
-
-
Amine Addition: Add the primary amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-6 hours).
-
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Aqueous Work-up:
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.
-
Wash with water (1x).
-
Wash with brine (1x) to facilitate phase separation.
-
Trustworthiness Check: The aqueous washes are critical for removing DMF and the water-soluble byproducts of the coupling reaction (e.g., HOAt, tetramethylurea), simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
III. Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show the appearance of a new amide N-H signal (typically a triplet or doublet of triplets, depending on the amine used) and the disappearance of the carboxylic acid proton. The characteristic signals for the Boc groups (two singlets around 1.4-1.5 ppm) and the piperazine ring protons should be present.
-
¹³C NMR: The carbon NMR will confirm the presence of the new amide carbonyl carbon (typically ~170 ppm).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. The expected [M+H]⁺ or [M+Na]⁺ ion should be observed.
IV. Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Insufficient activation. | Increase the amount of HATU to 1.5 equiv. Ensure all reagents and solvents are anhydrous. |
| Low reactivity of the amine. | Increase the reaction temperature to 40-50 °C. Increase reaction time. | |
| Formation of Side Products | Moisture in the reaction. | Use anhydrous solvents and perform the reaction under a strict inert atmosphere. |
| Partial deprotection of Boc groups. | Ensure the reaction conditions remain basic to neutral. Avoid any acidic quench until the work-up is complete. | |
| Difficult Purification | Byproducts from the coupling reagent. | Ensure the aqueous work-up is thorough to remove water-soluble impurities before chromatography. |
V. Safety Considerations
-
Reagents: HATU is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DIPEA is a corrosive and flammable liquid. DMF is a skin and respiratory irritant.
-
Procedure: Always perform the reaction in a fume hood. An inert atmosphere is recommended not only for reaction efficiency but also to prevent exposure to potentially hazardous reagents.
Application Notes and Protocols for the Use of 1,4-Di-Boc-2-piperazineacetic Acid in the Synthesis of Constrained Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Conformational Rigidity in Peptides for Enhanced Therapeutic Potential
The therapeutic landscape is increasingly embracing peptides due to their high potency, target specificity, and low toxicity.[1] However, the clinical utility of linear peptides is often hampered by their conformational flexibility, which leads to poor metabolic stability and reduced binding affinity.[2] Cyclization is a powerful strategy to overcome these limitations by introducing conformational constraints, thereby enhancing proteolytic resistance, improving receptor selectivity, and in some cases, increasing cell permeability.[1][2][3]
This guide focuses on the application of a unique building block, 1,4-Di-Boc-2-piperazineacetic acid , for the synthesis of novel constrained cyclic peptides. The piperazine scaffold, a privileged structure in medicinal chemistry, acts as a rigid dipeptide isostere.[4] Its incorporation into a peptide backbone introduces a well-defined turn, guiding the peptide's three-dimensional structure. This pre-organization can significantly lower the entropic penalty of binding to a biological target, leading to enhanced affinity and selectivity.[4]
This document provides a comprehensive overview of the properties of this compound, detailed protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and methodologies for subsequent on-resin cyclization to yield constrained cyclic peptides.
Physicochemical Properties of this compound
This compound is a synthetic amino acid derivative designed for use in peptide synthesis. The two tert-butyloxycarbonyl (Boc) groups provide orthogonal protection of the piperazine nitrogens, allowing for controlled manipulation during peptide assembly and cyclization.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂O₆ | [5] |
| Molecular Weight | 344.4 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DCM, NMP | |
| Storage | 2-8°C |
Strategic Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain is achieved using standard Fmoc-based SPPS protocols. However, due to the steric hindrance imposed by the two Boc groups, modifications to the standard coupling conditions are necessary to ensure efficient and complete reaction.
Protocol 1: Coupling of this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Rationale: The bulky nature of the di-Boc protected piperazine ring slows down the kinetics of the amide bond formation. To overcome this, a more potent coupling reagent such as HATU is employed, along with an extended coupling time and a potential double coupling step to drive the reaction to completion.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to step 5.
-
Double Coupling (if necessary): Drain the reaction vessel and wash the resin with DMF (3x). Repeat steps 2 and 3 with a fresh solution of activated this compound.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Proceed to the next Fmoc deprotection and coupling cycle.
Caption: SPPS workflow for incorporating this compound.
On-Resin Cyclization Strategies
On-resin cyclization is a highly efficient method for the synthesis of cyclic peptides, as it minimizes intermolecular side reactions due to the pseudo-dilution effect of the solid support.[6] Two primary strategies for cyclizing peptides containing the piperazine scaffold are presented below.
Strategy A: Head-to-Tail Cyclization
This approach creates a cyclic peptide where the N-terminus is linked to the C-terminus. To achieve this on-resin, the peptide is anchored to the resin via a side chain of an amino acid like aspartic acid or glutamic acid.[7]
Rationale: The linear peptide is assembled on a resin, anchored through the side chain of an appropriate amino acid (e.g., Fmoc-Asp-OAllyl or Fmoc-Glu-OAllyl). The allyl protecting group on the C-terminus is then selectively removed, followed by the deprotection of the N-terminal Fmoc group. The free N-terminus and C-terminus are then coupled on the resin.
Materials:
-
Linear peptide-resin anchored via a side chain (e.g., Asp or Glu) with a C-terminal allyl ester and an N-terminal Fmoc group.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
20% Piperidine in DMF
-
DIC/Oxyma or HATU/DIPEA coupling reagents
-
DMF, DCM
Procedure:
-
Allyl Deprotection: Swell the resin in DCM. Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM at 40°C for 10 minutes. Repeat this step once.[7] Wash the resin thoroughly with DCM and DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin with DMF.
-
On-Resin Cyclization: Add a solution of DIC (5 eq.) and Oxyma (5 eq.) in DMF to the resin. Agitate the mixture at 50°C for 1-2 hours. A double coupling can be performed to ensure complete cyclization.[7]
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Strategy B: Side-Chain-to-Backbone Cyclization
This strategy involves forming a lactam bridge between a side chain and the peptide backbone, which can be achieved by utilizing one of the piperazine nitrogens. This requires the selective deprotection of one of the Boc groups on the piperazine ring.
Rationale: This protocol assumes the this compound has been incorporated into the peptide chain. One of the Boc groups (N4) is selectively removed, and the resulting free amine is coupled to the C-terminal carboxylic acid (after its cleavage from the resin and activation) or to the side chain of an acidic amino acid (e.g., Asp or Glu) already present in the sequence. Due to the challenges of selective on-resin Boc deprotection in the presence of other acid-labile groups, a milder thermal deprotection or a carefully titrated acidic treatment could be explored. Note: This is an advanced technique and may require significant optimization.
Materials:
-
Linear peptide-resin containing this compound.
-
Reagents for selective Boc deprotection (e.g., mild acid or thermal conditions - requires optimization).
-
Reagents for lactam bridge formation (e.g., HATU/DIPEA).
-
TFA cleavage cocktail.
-
RP-HPLC system.
Procedure:
-
Selective N4-Boc Deprotection: This is the most critical and challenging step.
-
Option A (Mild Acidolysis): Treat the resin with a dilute solution of TFA in DCM (e.g., 1-5%) for a short period, carefully monitoring the deprotection by LC-MS analysis of micro-cleavages. This aims to selectively remove the more labile Boc group.
-
Option B (Thermal Deprotection): Heat the resin in a high-boiling point solvent like NMP or TFE.[8][9] The temperature and time must be carefully optimized to achieve selective mono-deprotection without degrading the peptide.
-
-
Washing: After selective deprotection, wash the resin thoroughly with DMF and DCM.
-
On-Resin Cyclization:
-
To C-terminus (after cleavage): Cleave the peptide from the resin while keeping side-chain protecting groups intact (using a highly labile resin like 2-chlorotrityl chloride). Then, perform the cyclization in solution under high dilution.
-
To an acidic side-chain (on-resin): If cyclizing to an Asp or Glu side chain, deprotect the side-chain carboxylic acid (e.g., remove an O-allyl or O-dmab group) and then perform an intramolecular coupling using HATU/DIPEA.
-
-
Final Cleavage and Deprotection: Treat the resin with a standard TFA cleavage cocktail.
-
Purification and Characterization: Purify the crude product by RP-HPLC and characterize by mass spectrometry and NMR.
Characterization of Constrained Cyclic Peptides
The successful synthesis of the target cyclic peptide must be confirmed through rigorous analytical techniques.
| Technique | Purpose |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the crude and purified peptide. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and successful cyclization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the three-dimensional structure and conformational preferences of the cyclic peptide in solution.[4][10] This is crucial for understanding how the piperazine scaffold constrains the peptide backbone. |
Advantages and Applications
The incorporation of this compound to create constrained cyclic peptides offers several advantages for drug discovery and development:
-
Enhanced Proteolytic Stability: The cyclic nature and the presence of the non-natural piperazine unit protect the peptide from degradation by exopeptidases and endopeptidases.[1]
-
Increased Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, often leading to higher affinity. The rigid structure can also improve selectivity for the target receptor over related ones.
-
Improved Pharmacokinetic Properties: Conformational rigidity can mask polar amide bonds and expose hydrophobic side chains, potentially improving membrane permeability and oral bioavailability.[11]
-
Scaffolding for Peptidomimetics: The piperazine ring serves as a versatile scaffold for creating complex peptidomimetics with diverse functionalities.[12]
These constrained cyclic peptides are promising candidates for targeting a wide range of biological targets, including protein-protein interactions, which are often considered "undruggable" with small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Backbone-Cyclized Peptides: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 4. Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 1,4-Di-Boc-2-piperazineacetic Acid During Peptide Coupling
Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the prevention of racemization of 1,4-Di-Boc-2-piperazineacetic acid during peptide coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical integrity issues with this and structurally similar chiral building blocks. Here, we dissect the root causes of racemization and provide actionable, field-proven troubleshooting strategies and optimized protocols.
Understanding the Challenge: The Root of Racemization
This compound, a valuable scaffold in medicinal chemistry, possesses a stereocenter at the α-carbon, adjacent to the carboxylic acid. During peptide bond formation, this carboxylic acid is "activated" to facilitate reaction with an amine. This activation process, however, also increases the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate.[1][2][3] Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical purity, a process known as racemization or epimerization.[1][3]
The unique structure of this compound, with its bulky Boc protecting groups and the piperazine ring, can introduce significant steric hindrance. This can slow down the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to racemize before the peptide bond is formed.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues and questions encountered during the coupling of this compound.
Q1: My chiral HPLC shows a significant diasteriomeric impurity after coupling. What is the most likely cause?
A: The presence of a diastereomeric impurity is a strong indicator of racemization at the stereocenter of your this compound. The most common culprits are the choice of coupling reagent, the base used, and the reaction temperature. Prolonged activation times before the amine is introduced can also significantly contribute to this issue.[1][6]
Q2: Which coupling reagents are best for minimizing racemization with this building block?
A: The choice of coupling reagent is critical. While many reagents are effective for peptide bond formation, some are more prone to causing racemization than others.
| Coupling Reagent Class | Recommended Reagents | Rationale & Considerations |
| Carbodiimides | DIC (Diisopropylcarbodiimide), EDC (Water-Soluble Carbodiimide) | These are effective but must be used with racemization-suppressing additives like HOBt, and more preferably, HOAt or OxymaPure.[1][6][7][8] Carbodiimides without additives are known to promote oxazolone formation and subsequent racemization.[1] |
| Onium Salts (Aminium/Uronium & Phosphonium) | HATU, HBTU, COMU, PyAOP, PyBOP | These reagents are generally preferred for difficult couplings as they often lead to faster reaction rates and lower levels of racemization.[1][9] HATU and COMU, which are based on the superior HOAt and OxymaPure additives respectively, are highly recommended.[1][9][10] |
Q3: I'm using DIC/HOBt and still observing racemization. What can I do?
A: While HOBt is a classic additive, more advanced options offer superior racemization suppression.
-
Switch to a Superior Additive: Replace HOBt with 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[1][6][10] The electron-withdrawing nature of the aza-group in HOAt helps to stabilize the active ester and reduce its tendency to form the problematic oxazolone intermediate.[10]
-
Consider Additive Stoichiometry: Ensure you are using at least one equivalent of the additive relative to the carboxylic acid.
-
Incorporate Copper (II) Chloride: The simultaneous use of HOBt and CuCl₂ with a carbodiimide has been shown to effectively eliminate racemization in some cases.[11][12]
Q4: How does the choice of base impact racemization?
A: The base plays a dual role: it deprotonates the amine salt (if applicable) and can also abstract the α-proton from the activated carboxylic acid, directly causing racemization.[2][3]
| Base | pKa | Recommendation | Rationale |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | ~10.7 | Use with caution or avoid. | Highly basic and can readily promote racemization.[2] |
| N-Methylmorpholine (NMM) | ~7.4 | Recommended. | A weaker base that is less likely to cause epimerization.[2][6] |
| 2,4,6-Collidine | ~7.4 | Highly Recommended. | A sterically hindered, weak base that is very effective at minimizing racemization.[2][13] |
Q5: Should I be concerned about the reaction temperature?
A: Absolutely. Elevated temperatures accelerate most chemical reactions, including the rate of racemization.[14][15]
-
Standard Protocol: Perform couplings at 0 °C to room temperature.
-
Troubleshooting: If racemization is persistent, running the coupling at 0 °C for the entire duration can significantly reduce the epimerization rate.
-
Microwave Synthesis: While microwave-assisted peptide synthesis can be highly efficient, the elevated temperatures can increase the risk of racemization for sensitive residues.[13][15] If using a microwave, consider lowering the coupling temperature to 50°C or below for this specific amino acid.[13]
Visualizing the Racemization Pathway
The following diagram illustrates the key mechanistic pathways leading to racemization during peptide coupling.
Caption: Mechanistic pathways for racemization during peptide coupling.
Recommended Protocols for Suppressing Racemization
Here are two optimized, step-by-step protocols for coupling this compound while preserving its stereochemical integrity.
Protocol 1: Carbodiimide-Mediated Coupling with a Superior Additive
This protocol is a robust method for solution-phase synthesis.
Materials:
-
This compound
-
Amine component (as hydrochloride salt or free base)
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and HOAt or OxymaPure (1.2 eq) in anhydrous DCM or DMF, add the amine component (1.1 eq).
-
If the amine component is a hydrochloride salt, add NMM or 2,4,6-Collidine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC (1.2 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off any precipitated urea and proceed with standard aqueous workup.
Protocol 2: Onium Salt-Mediated Coupling
This protocol is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), especially for challenging couplings.
Materials:
-
This compound
-
Amine component (or resin-bound amine for SPPS)
-
HATU or COMU
-
N,N-Diisopropylethylamine (DIPEA) or preferably 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.5 eq) and HATU or COMU (1.45 eq) in anhydrous DMF.
-
Add 2,4,6-Collidine (3.0 eq) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature. Note: Minimize pre-activation time to reduce the risk of racemization.
-
Add the activated mixture to the amine component (1.0 eq) (either in solution or resin-bound).
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring for completion.
-
For solution-phase, proceed with standard aqueous workup. For SPPS, drain the reaction vessel and wash the resin thoroughly with DMF.
Summary of Key Recommendations
The following diagram summarizes the decision-making process for minimizing racemization.
Caption: Troubleshooting flowchart for addressing racemization.
By systematically evaluating your choice of coupling reagents, additives, base, and reaction conditions, you can effectively preserve the stereochemical integrity of this compound and ensure the successful synthesis of your target molecules.
References
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives | Semantic Scholar [semanticscholar.org]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Use of 1,4-Di-Boc-2-piperazineacetic Acid
Welcome to the technical support center for 1,4-Di-Boc-2-piperazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. As a sterically hindered and conformationally constrained scaffold, this compound offers unique advantages in peptidomimetic and medicinal chemistry projects. However, its structure also presents specific challenges. This center will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in drug discovery?
This compound is a valuable building block for introducing conformational rigidity into peptide backbones and as a scaffold in medicinal chemistry. The piperazine ring is a common motif in approved drugs, and its substitution allows for the exploration of chemical space to optimize pharmacological properties. The acetic acid moiety provides a convenient point for amide bond formation, enabling its incorporation into peptide sequences or attachment to other molecular fragments.
Q2: How does the stereochemistry at the 2-position of this compound influence its reactivity?
The chiral center at the 2-position introduces stereospecificity into the molecule. This is crucial for designing compounds that interact with chiral biological targets like proteins and enzymes. However, this stereocenter can also be susceptible to racemization under certain reaction conditions, particularly during carboxyl group activation for amide coupling. Careful selection of coupling reagents and reaction conditions is paramount to maintain stereochemical integrity.
Q3: What are the general stability characteristics of the di-Boc protecting groups on the piperazine nitrogens?
The tert-butyloxycarbonyl (Boc) groups are robust under a wide range of conditions, including basic and nucleophilic environments, making them suitable for many synthetic transformations. However, they are labile to strong acids, which is the basis for their removal. It is important to note that the two Boc groups may exhibit different lability due to the electronic environment of the piperazine ring.
Q4: Can the N-Boc groups be cleaved under typical peptide coupling conditions?
While generally stable, prolonged exposure to even mildly acidic conditions or elevated temperatures during coupling reactions can lead to partial or complete loss of the Boc groups. This is particularly a concern when using acidic additives or when the coupling reaction is sluggish and requires extended reaction times. Monitoring the reaction for the appearance of deprotected species is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Low Yield in Peptide Coupling Reactions
Symptoms:
-
Low recovery of the desired coupled product after purification.
-
Presence of unreacted starting materials (this compound and the amine component) in the reaction mixture.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The two bulky Boc groups and the substitution at the 2-position create significant steric hindrance around the carboxylic acid, impeding the approach of the amine. | - Utilize potent coupling reagents: Switch from standard carbodiimides (e.g., DCC, EDC) to more powerful uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents are known to be more effective for hindered couplings. - Optimize reaction temperature: Gently warming the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier. However, monitor for side reactions. - Increase reaction time: Sterically hindered couplings are often slower. Extend the reaction time and monitor progress by TLC or LC-MS. |
| Poor Solubility | The reactants may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. | - Select an appropriate solvent: Ensure all reactants are soluble in the chosen solvent (e.g., DMF, NMP, or DCM). If solubility is an issue, consider a different solvent system. |
| Inappropriate Base | The choice and amount of base can significantly impact the reaction outcome. | - Use a hindered, non-nucleophilic base: Diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. - Ensure correct stoichiometry: Typically, 2-4 equivalents of base are used to neutralize the reaction mixture. |
Troubleshooting Workflow for Low Coupling Yield
Caption: Workflow for addressing low peptide coupling yields.
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Appearance of new spots on TLC or unexpected peaks in LC-MS analysis.
-
Difficulty in purifying the desired product.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Mechanism | Prevention and Mitigation |
| Diketopiperazine Formation | Intramolecular cyclization of the deprotected N-terminal dipeptide can occur, especially when the piperazineacetic acid residue is at the N-terminus of a growing peptide chain. This is a known side reaction in peptide synthesis, particularly with proline-like residues.[1] | - Couple as a dipeptide: If possible, synthesize a dipeptide containing this compound and couple it to the peptide chain to bypass the susceptible dipeptide-resin intermediate. - Use 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit diketopiperazine formation.[1] |
| Epimerization/Racemization | The chiral center at the 2-position can lose its stereochemical integrity during the activation of the carboxylic acid, especially under basic conditions or with prolonged activation times.[2] This can lead to the formation of diastereomeric products that are difficult to separate.[2] | - Use racemization-suppressing additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) into the coupling reaction.[3] - Employ low-racemization coupling reagents: Reagents like COMU are known to minimize epimerization.[3] - Maintain low reaction temperatures: Perform the coupling at 0°C or lower to reduce the rate of epimerization.[3] |
| Lactam Formation | Intramolecular cyclization between the carboxylic acid and one of the piperazine nitrogens (after in-situ Boc deprotection) can lead to the formation of a lactam side product. This has been observed in the synthesis of related 2,3-substituted piperazine acetic acid esters.[4] | - Ensure complete N-protection: Use a sufficient excess of Boc-anhydride during the protection step to ensure both nitrogens are protected. - Control reaction conditions: Avoid conditions that could lead to premature Boc deprotection, such as high temperatures or acidic additives. |
| Partial Boc Deprotection | One of the two Boc groups may be cleaved under the reaction conditions, leading to a mono-Boc species that can undergo further unwanted reactions. | - Monitor reactions carefully: Use LC-MS to check for the presence of mono-deprotected intermediates. - Use milder coupling conditions: If partial deprotection is observed, switch to milder coupling reagents and avoid elevated temperatures. |
Reaction Scheme: Potential Side Reactions
Caption: Potential side reactions during coupling reactions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for coupling this compound, particularly when steric hindrance is a concern.
-
Reagent Preparation:
-
In a clean, dry flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
In a separate vial, prepare the amine component (1.1 eq.) dissolved in anhydrous DMF.
-
-
Activation:
-
To the solution of the acid and HATU, add DIPEA (2.0 eq.) at 0°C.
-
Stir the mixture at 0°C for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the amine solution to the pre-activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Standard Boc Deprotection
This protocol describes the removal of the Boc protecting groups to liberate the free piperazine.
-
Reaction Setup:
-
Dissolve the di-Boc protected piperazine derivative in dichloromethane (DCM).
-
-
Deprotection:
-
Cool the solution to 0°C in an ice bath.
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH) to a pH of 9-10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
References
Technical Support Center: Optimizing Coupling Efficiency of 1,4-Di-Boc-2-piperazineacetic Acid in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the effective incorporation of 1,4-Di-Boc-2-piperazineacetic acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your peptide synthesis success.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable scaffold in medicinal chemistry, often used to introduce conformational constraints and improve the proteolytic stability of peptides.[1] However, its bulky di-Boc protecting groups and the N-substituted nature of the piperazine ring present significant steric hindrance, which can impede the efficiency of the amide bond formation during SPPS.[2] This often leads to low coupling yields, incomplete reactions, and the formation of deletion sequences. This guide provides strategies to overcome these challenges and achieve optimal coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound so difficult compared to standard amino acids?
A1: The difficulty arises from the significant steric bulk surrounding the carboxylic acid. The two tert-butoxycarbonyl (Boc) groups on the piperazine ring restrict access of the activating agent and the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain). This steric hindrance slows down the reaction kinetics, often resulting in incomplete coupling under standard SPPS conditions.[2][3]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required.[4] While standard carbodiimide reagents like DCC or DIC can be used, they often result in lower yields.[3] Uronium/aminium-based reagents are highly recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to minimize racemization.[4][5]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) are also good choices, offering a balance of reactivity and stability.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent with reactivity comparable to HATU but with a better safety profile.[5][6]
Q3: What role does the base play in the coupling reaction?
A3: The base is crucial for activating the coupling reagent and neutralizing the protonated amine on the resin. The choice of base can influence the reaction rate and the extent of side reactions.
-
N,N-Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base. However, its strong basicity can sometimes promote side reactions.
-
N-Methylmorpholine (NMM) is a weaker base than DIPEA and can be a good alternative to minimize racemization, especially for sensitive amino acids adjacent to the coupling site.[5]
-
sym-Collidine is another sterically hindered, non-nucleophilic base that can be beneficial in reducing racemization.[6][7]
Q4: Can I use microwave-assisted SPPS for this coupling?
A4: Absolutely. Microwave-assisted SPPS is highly effective for coupling sterically hindered amino acids like this compound.[2] The application of microwave energy can significantly accelerate the reaction rate and drive the coupling to completion, often in a much shorter time compared to conventional methods.[2]
Troubleshooting Guide
Problem: Low Coupling Efficiency / Incomplete Coupling
This is the most common issue when working with this compound. The primary cause is steric hindrance.
| Potential Cause | Recommended Solution |
| Insufficiently reactive coupling reagent | Switch to a more powerful uronium/aminium salt like HATU, HBTU, or COMU.[4][5][6] |
| Inadequate reaction time | Extend the coupling time. For room temperature couplings, 2-4 hours or even overnight may be necessary.[5] |
| Insufficient reagent concentration | Increase the excess of this compound and the coupling reagent (e.g., 3-5 equivalents relative to the resin substitution).[5] |
| Steric hindrance is too high for a single coupling | Perform a "double coupling". After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[5][8] |
| Low reaction temperature | Gently heat the reaction vessel to 30-40°C for conventional synthesizers. For microwave synthesizers, optimize the temperature settings.[5] |
| Poor resin swelling | Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before starting the synthesis.[9] |
Problem: Formation of Deletion Peptides
Deletion peptides are a direct consequence of incomplete coupling in the previous cycle.
| Potential Cause | Recommended Solution |
| Incomplete coupling of this compound | Implement the solutions for "Low Coupling Efficiency". |
| Unreacted amines on the resin | After the coupling step, perform a capping step to block any unreacted N-terminal amines. A common capping solution is acetic anhydride and DIPEA in DMF. This prevents the unreacted chains from participating in subsequent coupling steps.[5] |
Problem: Racemization
While less common for N-substituted amino acids, racemization can occur in adjacent residues.
| Potential Cause | Recommended Solution |
| Strong base | Use a weaker base like N-Methylmorpholine (NMM) instead of DIPEA.[5] |
| Prolonged pre-activation | Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin.[5] |
| High temperature | If using elevated temperatures, carefully monitor for racemization and optimize the temperature and time. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a good starting point for incorporating this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 eq.)
-
HATU (2.9 eq.)
-
DIPEA (6 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[9]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a Kaiser test or a similar test on a small sample of the resin to check for the presence of free primary amines from the previous residue. Note that this test will not detect the secondary amine of the newly coupled piperazine moiety. A small test cleavage and LC-MS analysis is the most definitive method to confirm coupling.
-
Continuation: Proceed to the next step in your SPPS workflow.
Protocol 2: Optimized Double Coupling for Difficult Sequences
This protocol is recommended when standard coupling results in low yields or for particularly challenging sequences.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (2 x 2.5 eq.)
-
HATU (2 x 2.4 eq.)
-
DIPEA (2 x 5 eq.)
-
Anhydrous DMF
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v)
Procedure:
-
First Coupling:
-
Perform steps 1-6 as described in Protocol 1, using 2.5 eq. of this compound, 2.4 eq. of HATU, and 5 eq. of DIPEA, with a coupling time of 1-2 hours.
-
-
Intermediate Wash: After the first coupling, wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as in step 2 of Protocol 1 (using another 2.5 eq. of the amino acid, 2.4 eq. of HATU, and 5 eq. of DIPEA).
-
Add the freshly activated solution to the resin and agitate for another 1-2 hours.
-
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
-
Capping (Recommended):
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Continuation: Proceed to the next step in your SPPS workflow.
Visualizations
Diagram 1: General Coupling Mechanism using HATU
Caption: Activation and coupling of this compound.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Challenges in the Purification of Piperazine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of piperazine-containing peptides. The inherent properties of the piperazine moiety, including its basicity, polarity, and conformational rigidity, can significantly impact solubility, chromatographic behavior, and the propensity for side reactions. This resource offers actionable advice and detailed protocols to navigate these complexities and achieve high-purity peptide products.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.
Issue 1: Poor Aqueous Solubility Leading to Sample Loss and Inconsistent Results
Q: My piperazine-containing peptide has limited solubility in standard aqueous buffers, causing precipitation during sample preparation and purification. What are the underlying reasons and how can I improve its solubility?
A: Poor aqueous solubility is a frequent challenge with piperazine-containing peptides. While the piperazine ring itself is polar, the overall lipophilicity of the peptide sequence can dominate, leading to solubility issues.[1] The basic nature of the piperazine nitrogens also plays a crucial role.
Causality and Strategic Solutions:
-
pH-Dependent Solubility: The piperazine moiety is basic. At neutral or higher pH, the nitrogens are less protonated, reducing the peptide's overall charge and decreasing its affinity for aqueous solutions. By lowering the pH, you can increase the ionization of the piperazine nitrogens, thereby enhancing solubility.[1]
-
Salt Formation: Converting the free base of the peptide to a salt is a highly effective strategy to improve aqueous solubility.[2][3] Common counterions like hydrochloride (HCl), mesylate, or sulfate can be introduced to form more soluble salt forms.[1]
-
Co-solvents: The use of water-miscible organic solvents can disrupt hydrophobic interactions and improve the solvation of the peptide.[1]
Step-by-Step Protocol: Enhancing Peptide Solubility
-
Initial Assessment: Attempt to dissolve a small amount of the crude peptide in your intended initial mobile phase (e.g., 0.1% TFA in water). Observe for complete dissolution.
-
pH Adjustment: If solubility is poor, prepare a stock solution of your peptide in a small amount of a suitable organic solvent (like DMSO, ensuring the final concentration in your sample is low, typically <0.5%).[1] Then, dilute this stock into an aqueous buffer with a lower pH (e.g., pH 2-4) to facilitate protonation of the piperazine ring.
-
Co-solvent Screening: If pH adjustment is insufficient, screen a panel of water-miscible organic co-solvents such as acetonitrile (ACN), methanol (MeOH), or isopropanol (IPA). Prepare small-scale test solutions to determine the minimum percentage of co-solvent required for complete dissolution.
-
Salt Formation (Post-Purification Consideration): While not a pre-purification step for the crude material, consider that the final purified peptide, often isolated as a TFA salt from reversed-phase HPLC, may have improved solubility.[4] If a different salt form is desired for downstream applications, ion-exchange chromatography can be employed post-purification.[4]
Issue 2: Chromatographic Abnormalities - Peak Tailing and Poor Resolution in RP-HPLC
Q: During reversed-phase HPLC (RP-HPLC) purification of my piperazine-containing peptide, I'm observing significant peak tailing and co-elution of impurities. What causes this and what adjustments can I make to my method?
A: Peak tailing and poor resolution are common chromatographic issues when purifying basic compounds like piperazine-containing peptides on silica-based C18 columns.[5]
Causality and Strategic Solutions:
-
Secondary Silanol Interactions: The silica backbone of many reversed-phase columns contains residual acidic silanol groups. The basic piperazine nitrogens can engage in strong, unwanted ionic interactions with these silanols, leading to a mixed-mode retention mechanism that causes peak tailing.[5]
-
Insufficient Ion-Pairing: Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing silanol interactions.[6] However, at standard concentrations (0.1%), it may not be sufficient to fully suppress these interactions with the highly basic piperazine moiety.
Step-by-Step Protocol: Optimizing RP-HPLC for Piperazine-Containing Peptides
-
Mobile Phase Additive Modification:
-
Increase TFA Concentration: Cautiously increase the TFA concentration in your mobile phases to 0.15% or 0.2%. This can enhance ion-pairing and improve peak shape. Monitor for any potential on-column degradation of sensitive residues.
-
Introduce a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.05-0.1%).[5] TEA will preferentially interact with the acidic silanol groups, freeing up the piperazine-containing peptide to interact more uniformly with the C18 stationary phase.
-
-
Column Selection:
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column where the majority of residual silanols have been chemically deactivated.
-
Alternative Stationary Phases: For particularly problematic peptides, consider alternative stationary phases. A C8 column may offer different selectivity.[7] For highly polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a viable alternative to reversed-phase.[8]
-
-
Gradient Optimization: A shallower gradient can often improve the resolution between the target peptide and closely eluting impurities.[7]
-
Mass-Directed Purification: If available, utilize mass-directed purification to more accurately identify and collect fractions containing the target peptide, even in cases of poor UV resolution.
Data Summary: Mobile Phase Additives for Improved Peak Shape
| Additive | Concentration | Mechanism of Action | Potential Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% - 0.2% | Ion-pairing agent, suppresses silanol interactions.[5][6] | Higher concentrations can be corrosive. |
| Triethylamine (TEA) | 0.05% - 0.1% | Competing base, blocks acidic silanol sites.[5] | Can suppress MS ionization if used. |
| Formic Acid (FA) | 0.1% | Alternative ion-pairing agent, often more MS-friendly than TFA. | May provide different selectivity. |
Issue 3: On-Resin and In-Solution Aggregation
Q: My piperazine-containing peptide is difficult to synthesize and purify, with evidence of aggregation on the resin and poor solubility of the crude product. What contributes to this aggregation and how can it be mitigated?
A: Peptide aggregation, the self-association of peptide chains, is a significant hurdle that can lead to incomplete reactions during synthesis and purification challenges.[9] The rigid conformation of the piperazine ring can influence the peptide's overall structure and its propensity to aggregate.[10]
Causality and Strategic Solutions:
-
Intermolecular Hydrogen Bonding: Aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to structures like β-sheets.[9]
-
Hydrophobicity: Sequences rich in hydrophobic amino acids are more susceptible to aggregation.[11]
-
Piperazine Conformation: The thermodynamically favored chair conformation of the piperazine ring can introduce a "kink" or specific conformational bias in the peptide backbone, which may either promote or disrupt aggregation depending on the surrounding sequence.[10]
Mitigation Strategies During Synthesis and Purification:
-
"Difficult Sequence" Protocols: During solid-phase peptide synthesis (SPPS), employ strategies for difficult sequences:
-
Solvent Choice: During purification, dissolve the crude peptide in stronger, more disruptive solvents if necessary. A small amount of formic acid or even hexafluoroisopropanol (HFIP) can be effective in breaking up aggregates, though care must be taken with HPLC system compatibility.
-
Size-Exclusion Chromatography (SEC): For peptides that form soluble aggregates, SEC can be used as a purification step to separate the monomeric peptide from higher molecular weight species.[13]
Visualization: Simplified Aggregation Workflow
Caption: Workflow for addressing peptide aggregation during purification.
II. Frequently Asked Questions (FAQs)
Q1: Can the piperazine moiety itself lead to side reactions during peptide synthesis and purification?
A1: Yes, the secondary amine nature of the piperazine ring can be problematic. During Fmoc-SPPS, piperazine has been investigated as an alternative to piperidine for Fmoc deprotection.[14][15] However, if piperazine is part of the peptide sequence, its nucleophilic nitrogens can potentially participate in side reactions. For instance, they could react with activated carboxyl groups or contribute to aspartimide formation.[16][17] Careful selection of protecting groups for the piperazine nitrogen, if necessary, and optimization of coupling and deprotection conditions are crucial.
Q2: Are there alternatives to RP-HPLC for purifying piperazine-containing peptides?
A2: While RP-HPLC is the most common and often most effective method, alternatives can be considered for challenging purifications.[6][8]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Given the basic nature of the piperazine ring, cation-exchange chromatography could be a powerful tool, especially as an orthogonal purification step to RP-HPLC.
-
Size-Exclusion Chromatography (SEC): As mentioned, SEC is useful for separating monomers from aggregates.[13] It is generally a low-resolution technique for separating closely related impurities.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and can offer different selectivity compared to HPLC, sometimes providing better purification for certain classes of compounds.[4]
Q3: How does the presence of a piperazine ring affect mass spectrometry (MS) analysis?
A3: The basic piperazine nitrogens are readily protonated, which can be beneficial for electrospray ionization (ESI) in positive ion mode, often leading to strong signals in the mass spectrometer. In fact, derivatization of peptide carboxyl groups with piperazine-based reagents has been shown to enhance MS signal intensity.[18] This property can be advantageous for mass-directed purification and LC-MS analysis of the final product.
Visualization: Purification Strategy Decision Tree
Caption: Decision tree for developing a purification strategy.
III. References
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from --INVALID-LINK--
-
Li, S., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). What are other methods except RP-HLPC to purify peptides? Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from --INVALID-LINK--
-
ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Bachem. (n.d.). A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Aggregation of Peptides Containing β-Amino Acids During Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Peptide aggregation: insights from SEC-HPLC analysis. Retrieved from --INVALID-LINK--
-
Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Synthesis Yields with 1,4-Di-Boc-2-piperazineacetic Acid
Welcome to the technical support center for researchers incorporating the sterically demanding non-natural amino acid, 1,4-Di-Boc-2-piperazineacetic acid, into their peptide sequences. This guide is designed to provide in-depth troubleshooting strategies and practical, field-tested protocols to overcome common challenges and enhance the yield and purity of your target peptides.
Introduction: Understanding the Challenge
This compound is a valuable building block for introducing conformational constraints into peptides, a common strategy in drug design. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is frequently hampered by significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting groups on both piperazine nitrogens, combined with the substitution at the α-carbon, create a formidable barrier to efficient amide bond formation. This guide will address the primary issues of low coupling efficiency and potential side reactions, providing you with the tools to optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield low when using this compound?
A1: Low coupling efficiency is the most common issue and stems directly from severe steric hindrance. The two bulky Boc groups shield the carboxylic acid, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to approach and react. Standard coupling reagents, such as Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), often lack the reactivity to overcome this spatial blockade, resulting in a significant amount of unreacted, or "deleted," peptide sequences.[1]
Q2: Which coupling reagents are most effective for this hindered amino acid?
A2: For challenging couplings, more potent activating reagents are necessary.[2] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly recommended.[3] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than traditional carbodiimide systems.[2][3] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also an excellent choice.[4]
Q3: Can I simply extend the reaction time or "double couple" to improve the yield?
A3: While extending the coupling time (e.g., from 2 hours to 4 hours or even overnight) and performing a second coupling step ("double coupling") are valid strategies for difficult sequences, they may not be sufficient on their own for this particular residue.[5] These techniques are most effective when paired with a high-potency coupling reagent. Relying solely on extended times with a weak reagent may still result in an unacceptable level of deletion impurities.
Q4: What is the risk of racemization at the chiral center of this compound during activation?
A4: Racemization is a significant concern for any chiral carboxylic acid during the activation step required for amide bond formation.[6] The formation of an oxazolone intermediate is a primary pathway for the loss of stereochemical integrity.[6] To minimize this risk, it is crucial to use an additive that suppresses racemization. Modern coupling reagents like HATU and COMU are formulated with such additives (HOAt and Oxyma, respectively).[3] If using a carbodiimide like DIC, the addition of OxymaPure is strongly recommended over the traditional HOBt for both its efficacy and improved safety profile.[7] Performing the reaction at a reduced temperature (e.g., 0°C) can also help preserve chiral purity.[2]
Q5: Will the Boc groups on the piperazine ring be prematurely removed during the standard N-terminal Fmoc-deprotection steps?
A5: The Boc groups are acid-labile, while the Fmoc group is base-labile. In a standard Fmoc-based SPPS workflow, the repetitive treatments with a basic solution (typically 20% piperidine in DMF) to remove the N-terminal Fmoc group should not affect the acid-sensitive Boc groups on the piperazine ring. This orthogonality is a cornerstone of the Fmoc/tBu protection strategy.[8] However, care must be taken during the final cleavage and deprotection step, which uses strong acid.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the primary hurdle. This section provides a systematic approach to diagnosing and resolving this issue. The first step is always to confirm that the N-terminal Fmoc group of the peptide-resin was completely removed before the coupling step. An incomplete deprotection will guarantee a failed coupling.
Diagnostic Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield.
Recommended Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis on a solid support. Adjust reagent quantities proportionally for different scales.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is the primary recommendation for achieving the highest possible yield with sterically hindered residues.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (143.4 mg, 0.4 mmol, 4.0 eq.)
-
HATU (151.7 mg, 0.4 mmol, 4.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF and the N-terminal Fmoc group has been completely removed (confirmed by a negative Kaiser test).
-
Pre-activation: In a separate vial, dissolve this compound and HATU in 2 mL of DMF. Add the DIPEA to this solution.
-
Activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin in the reaction vessel. Add enough additional DMF to ensure the resin is well-suspended and can be agitated freely.
-
Agitation: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For this particularly difficult coupling, extending the time to 4 hours is recommended.[5]
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Isatin test) on a small sample of resin beads to check for the presence of unreacted primary/secondary amines.[9] A negative test indicates a complete reaction. If the test is positive, proceed to a second coupling (Step 8).
-
Double Coupling (If Necessary): Repeat steps 2-6 to drive the reaction to completion.
Protocol 2: Alternative Coupling using DIC/OxymaPure
This protocol offers a more cost-effective, albeit potentially less potent, alternative to uronium/aminium reagents.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (143.4 mg, 0.4 mmol, 4.0 eq.)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (56.8 mg, 0.4 mmol, 4.0 eq.)
-
Diisopropylcarbodiimide (DIC) (62 µL, 0.4 mmol, 4.0 eq.)
-
Anhydrous DMF (approx. 5 mL)
-
Reaction vessel
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Reagent Preparation: In a separate vial, dissolve this compound and OxymaPure in 2 mL of DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the peptide-resin.
-
Initiation: Add the DIC to the reaction vessel. Add enough additional DMF to ensure proper agitation.
-
Agitation: Agitate the mixture at room temperature for at least 4 hours. An overnight reaction may be beneficial.
-
Washing & Monitoring: Follow steps 6-8 from Protocol 1. A double coupling is more likely to be necessary with this method compared to Protocol 1.
Data Summary: Coupling Reagent Comparison
| Coupling Reagent Class | Example(s) | Reactivity for Hindered AA | Racemization Risk | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Low (with built-in additive) | Recommended for this compound. Can cause guanidinylation of the amine if used in large excess.[3][10] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Excellent alternative to uronium salts; does not cause guanidinylation.[2][4] |
| Carbodiimides | DIC, EDC | Moderate | High (without additive) | Requires an additive (OxymaPure recommended) to boost reactivity and suppress racemization.[3][4] |
Final Cleavage and Purification
Once the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove all protecting groups.
Cleavage Protocol
A standard cleavage cocktail for acid-labile protecting groups is typically used. The dual Boc groups on the piperazine ring will be removed during this step.
Cleavage Cocktail (Reagent R):
-
Trifluoroacetic acid (TFA): 90%
-
Thioanisole: 5%
-
Ethanedithiol (EDT): 3%
-
Anisole: 2%
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per 1 gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Workup: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.
Purification Workflow
Caption: Standard peptide purification workflow.
The standard method for purifying the final peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.[11] Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final peptide as a white powder.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Analytical methods for detecting impurities in 1,4-Di-Boc-2-piperazineacetic acid synthesis
Welcome to the technical support center for the analytical characterization of 1,4-Di-Boc-2-piperazineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities. Ensuring the purity of this critical building block is paramount for the successful synthesis of active pharmaceutical ingredients (APIs).
This resource provides a structured approach to troubleshooting common analytical challenges, detailed experimental protocols, and an understanding of the chemical origins of potential impurities.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound and its synthesis intermediates.
Question: My reverse-phase HPLC chromatogram shows poor retention for the main peak, and it elutes near the solvent front. How can I improve this?
Answer: This is a common challenge due to the polar nature of this compound, which contains a free carboxylic acid group. Standard C18 columns may not provide sufficient retention for such polar analytes in highly aqueous mobile phases. Here are several strategies to address this:
-
Change the Stationary Phase: Consider using an HPLC column designed for polar compounds. "Polar-embedded" phases (e.g., with amide or carbamate linkages) are designed to prevent phase collapse in 100% aqueous mobile phases and offer better retention for polar molecules.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating highly polar compounds.
-
Modify the Mobile Phase:
-
Adjust pH: The carboxylic acid group will be ionized (deprotonated) at a pH above its pKa (~4-5). By lowering the mobile phase pH to ~2.5-3 with an additive like 0.1% formic acid or trifluoroacetic acid (TFA), you will protonate the carboxylic acid. This makes the molecule less polar, increasing its retention on a C18 column.[2]
-
Avoid Ion-Pairing Agents: While traditional ion-pairing agents can increase retention, they are often not compatible with mass spectrometry (MS) and can be difficult to work with.[3] It is generally better to explore pH adjustment or alternative column chemistries first.
-
-
Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase.[2] Injecting a sample in a strong solvent (like pure acetonitrile or methanol) can cause peak distortion and poor retention.
Question: I see an unexpected peak in my chromatogram. How can I identify what it is?
Answer: Identifying unknown peaks is a critical step in impurity profiling. A systematic approach combining chromatographic and spectroscopic techniques is most effective.
-
Hypothesize Potential Impurities: Based on the synthetic route, consider the likely candidates. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity. By comparing this mass to the molecular weights of your hypothesized impurities, you can often make a confident preliminary identification.[7]
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated or is present at a sufficient concentration (>1-5%), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.[8] It provides detailed information about the molecule's carbon-hydrogen framework.
Question: During LC-MS analysis of my product, I don't see the expected molecular ion peak [M+H]⁺, but I see a peak at [M-100]⁺. What is happening?
Answer: This is a very common observation for Boc-protected compounds analyzed by electrospray ionization mass spectrometry (ESI-MS). The Boc group is notoriously labile under typical MS source conditions.[7][9] The peak at [M-100]⁺ corresponds to the loss of the entire tert-butoxycarbonyl group. Another common fragmentation is the loss of isobutylene, resulting in a peak at [M-56]⁺.[10]
To mitigate this in-source fragmentation and observe the parent ion:
-
Use Softer Ionization Settings: Lower the fragmentor or cone voltage in your MS source parameters. This reduces the energy applied to the molecules as they enter the mass spectrometer.[11]
-
Optimize Mobile Phase: Using formic acid instead of TFA can sometimes reduce fragmentation, as TFA is a stronger acid and can promote Boc-cleavage.[11]
-
Confirm with Adducts: Look for other adducts like the sodium adduct [M+Na]⁺, which are sometimes more stable than the protonated molecule [M+H]⁺.[10]
Question: How can I quantify low levels of piperazine-related starting materials that lack a strong UV chromophore?
Answer: Piperazine itself absorbs poorly in the UV spectrum, making low-level detection challenging with a standard HPLC-UV setup.[12] There are two primary approaches:
-
Derivatization: React the sample with a derivatizing agent that attaches a UV-active or fluorescent tag to the piperazine. A common reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of piperazine to form a stable, UV-active derivative that can be easily quantified.[12]
-
Alternative Detection Methods:
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and does not require a chromophore. It can be used with HILIC chromatography for excellent separation and detection of piperazine.[13]
-
Mass Spectrometry (MS): LC-MS in Selected Ion Monitoring (SIM) mode is extremely sensitive and specific for detecting and quantifying piperazine without derivatization.
-
Part 2: Common Impurities & Analytical Strategies
Understanding the potential impurities is key to developing robust analytical methods.
| Impurity Name | Potential Origin | Recommended Analytical Technique | Expected Mass (m/z) [M+H]⁺ |
| Piperazine-2-acetic acid | Unreacted starting material | HILIC with ELSD/MS; RP-HPLC after derivatization | 145.09 |
| 1-Boc-piperazine-2-acetic acid | Incomplete reaction intermediate | RP-HPLC-UV/MS | 245.14 |
| 4-Boc-piperazine-2-acetic acid | Incomplete reaction intermediate | RP-HPLC-UV/MS | 245.14 |
| Di-tert-butyl dicarbonate | Excess reagent | RP-HPLC-UV (short retention) | 219.13 |
| tert-Butyl esters | Side reaction with carboxylic acid | RP-HPLC-UV/MS | 401.26 |
| Alkylated byproducts | Reaction of t-butyl cation with product or impurities | LC-MS for identification | Varies |
Part 3: Experimental Protocols & Workflows
These protocols provide a starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
Protocol 1: RP-HPLC-UV Method for Purity Assessment
This method is designed for the primary purity analysis of this compound.
-
Instrumentation: HPLC system with UV/PDA detector.[14]
-
Column: C18, 150 x 4.6 mm, 3.5 µm (or similar high-quality, base-deactivated C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of ~0.5 mg/mL.
Protocol 2: LC-MS for Impurity Identification
This method couples the HPLC separation with mass spectrometry for structural confirmation.
-
Instrumentation: LC-MS system with an ESI source.[15]
-
LC Conditions: Use the same conditions as Protocol 1. The use of formic acid is MS-compatible.
-
MS Parameters (Example for a Quadrupole MS):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 25 V (Optimize for minimal fragmentation).[11]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity.
Caption: Logical workflow for impurity identification and root cause analysis.
Part 4: The Role of NMR in Structural Verification
While HPLC and MS are powerful for detection and identification, NMR is the gold standard for unambiguous structure confirmation.[8] For this compound, key features in the ¹H and ¹³C NMR spectra confirm its identity and can reveal impurities.
-
¹H NMR: Expect a complex multiplet pattern for the piperazine ring protons and the adjacent CH₂ group of the acetic acid moiety. A large, characteristic singlet around 1.4-1.5 ppm, integrating to 18 protons, confirms the presence of the two tert-butyl groups of the Boc protectors.[10]
-
¹³C NMR: Look for key signals confirming the Boc groups: a carbonyl carbon around 155 ppm, a quaternary carbon around 80 ppm, and the methyl carbons around 28 ppm.[10] The presence of unexpected signals can indicate impurities. Dynamic NMR studies may be necessary as piperazine derivatives can exist as multiple conformers in solution, leading to doubled signals in the NMR spectrum.[16][17]
By integrating these analytical techniques and troubleshooting strategies, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC deprotection [ko.bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Solubility of Peptides Containing 1,4-Di-Boc-2-piperazineacetic Acid
Welcome to the technical support guide for handling peptides incorporating the sterically hindered and hydrophobic residue, 1,4-Di-Boc-2-piperazineacetic acid. Researchers often encounter significant challenges in solubilizing these peptides due to the physicochemical properties of this non-standard amino acid. This guide provides a systematic approach, from fundamental principles to advanced troubleshooting, to help you successfully solubilize your peptide for downstream applications.
Understanding the Core Challenge
The primary obstacle to solubility is the this compound residue itself. The two tert-Butyloxycarbonyl (Boc) protecting groups are large, nonpolar, and greasy.[1] Their presence dramatically increases the overall hydrophobicity of the peptide chain, promoting intermolecular aggregation and making it resistant to dissolution in aqueous buffers.[2] The rigid piperazine ring can also influence the peptide's secondary structure, potentially leading to the formation of insoluble β-sheets or other aggregates.[3]
Frequently Asked Questions (FAQs)
Q1: Why won't my peptide containing this compound dissolve in water or PBS?
A: The di-Boc protecting groups make the peptide highly hydrophobic.[4] Peptides with over 50% hydrophobic residues are often insoluble in aqueous solutions.[5] These nonpolar groups prefer to interact with each other rather than with water, leading to aggregation and precipitation.[3]
Q2: What is the very first solvent I should try after water fails?
A: For a highly hydrophobic peptide, the recommended starting point is a small amount of a strong organic solvent like 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] Add just enough to fully dissolve the peptide, then slowly add your aqueous buffer to the dissolved peptide solution dropwise while vortexing.[4][6]
Q3: Is sonication a good idea?
A: Yes. Sonication is a highly recommended mechanical method to aid dissolution.[4] It helps break up solid peptide particles and overcome initial aggregation forces. Always perform sonication in short bursts (e.g., 10-15 seconds) and cool the sample on ice in between to prevent localized heating, which could degrade the peptide.[4]
Q4: My peptide contains Cysteine/Methionine. Can I still use DMSO?
A: It is strongly advised to avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met). DMSO is a mild oxidizing agent and can oxidize the sulfur-containing side chains of these residues.[4] Use DMF as a safer alternative in these cases.[7]
Q5: Will removing the Boc groups solve the solubility problem?
A: In most cases, yes. The Boc groups are the primary cause of hydrophobicity. Their removal via acidolysis (e.g., with Trifluoroacetic acid, TFA) will expose the more polar piperazine nitrogens, which will significantly increase the peptide's solubility in aqueous media. However, this is typically done at the final step of synthesis and may not be an option if the protected peptide is the desired final product.
Systematic Troubleshooting Workflow for Solubilization
When faced with an insoluble peptide, a systematic approach is crucial to avoid wasting valuable material. This workflow proceeds from the mildest to the harshest conditions. Always test solubility on a small aliquot of your peptide before dissolving the entire batch.[4]
Caption: A stepwise decision tree for peptide solubilization.
Detailed Protocols and Methodologies
Protocol 1: pH Adjustment
The net charge of a peptide significantly impacts its solubility. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing solubility.[8][9]
Step-by-Step Methodology:
-
Estimate Peptide Charge: Determine the overall charge of your peptide at neutral pH.
-
Assign a value of +1 for each basic residue (Lys, Arg, His, N-terminus).
-
Assign a value of -1 for each acidic residue (Asp, Glu, C-terminus).
-
The this compound residue is neutral.
-
-
For Basic Peptides (Net Positive Charge):
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in a small volume of 10% aqueous ammonium bicarbonate or 0.1 M NH₄OH.[4][7]
-
Once dissolved, slowly dilute with sterile water to the desired final concentration.
-
Caution: Avoid basic conditions if your peptide contains Cysteine, as it can promote disulfide bond formation.[11]
-
Protocol 2: Use of Organic Co-solvents
For highly hydrophobic peptides, organic solvents are often necessary. The strategy is to dissolve the peptide completely in a minimal amount of the organic solvent first, before adding the aqueous buffer.
| Solvent | Properties & Considerations |
| DMSO | Strong solvent, low toxicity in most biological assays (<1%). Avoid with Cys or Met residues due to oxidation risk. [12] |
| DMF | Good alternative to DMSO, especially for Cys/Met-containing peptides. Higher toxicity than DMSO.[6] |
| Acetonitrile (ACN) | Useful for dissolving many peptides and is volatile, making it easy to remove if needed. Less powerful than DMSO/DMF. |
| Isopropanol / Ethanol | Milder organic solvents that can work for moderately hydrophobic peptides.[6] |
Step-by-Step Methodology:
-
Add a very small volume (e.g., 20-50 µL) of 100% DMSO (or DMF) directly to the lyophilized peptide.
-
Vortex and sonicate until the peptide is completely dissolved, forming a clear solution.
-
While vigorously vortexing, add your desired aqueous buffer drop by drop to the peptide-organic solution.
-
If the solution becomes cloudy, you have exceeded the solubility limit. It may be necessary to increase the percentage of the organic co-solvent in the final solution or accept a lower final peptide concentration.[6]
Protocol 3: Chaotropic Agents
For the most difficult peptides that form strong aggregates via hydrogen bonding, chaotropic agents can be used.[3] These agents disrupt the structure of water, weakening hydrophobic interactions and breaking up hydrogen bond networks.[13]
Common Chaotropic Agents:
-
Guanidine Hydrochloride (GdnHCl): Typically used at 6 M.
-
Urea: Typically used at 8 M.
Step-by-Step Methodology:
-
Prepare a stock solution of 6 M GdnHCl or 8 M Urea in your desired buffer.
-
Attempt to dissolve the peptide directly in this solution.
-
Vortex and sonicate as needed.
-
Critical Consideration: Chaotropic agents will denature proteins and are often incompatible with cell-based assays or biological systems.[3] Their use is generally limited to analytical applications like HPLC or mass spectrometry.
Summary and Final Recommendations
Successfully solubilizing a peptide containing this compound requires a patient and systematic approach. The extreme hydrophobicity imparted by the di-Boc groups means that standard aqueous buffers will likely fail.
-
Always start with a small aliquot for solubility testing.
-
Begin with the organic co-solvent method (Protocol 2) , as it is the most likely to succeed for these types of peptides.
-
Use sonication to assist dissolution.
-
Be mindful of your peptide's sequence (especially Cys/Met) when choosing a solvent.
-
Only resort to chaotropic agents when other methods fail and if your downstream application is compatible with denaturants.
By following this guide, you can develop a robust protocol for solubilizing and handling these challenging but valuable molecules in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. jpt.com [jpt.com]
- 13. SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Evaluating the Biological Activity of Peptides Modified with 1,4-Di-Boc-2-Piperazineacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutics. The introduction of non-natural amino acids and scaffolds can profoundly alter a peptide's pharmacological profile, enhancing its stability, cell permeability, and receptor affinity. This guide provides an in-depth technical comparison of peptides modified with 1,4-Di-Boc-2-piperazineacetic acid, a constrained scaffold, against their unmodified counterparts and other modified analogues. We will explore the rationale behind this modification, present detailed experimental protocols for synthesis and biological evaluation, and offer a comparative analysis of expected outcomes based on established principles of peptidomimetic chemistry.
The Rationale for Piperazine-Based Peptide Modification
Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and low oral bioavailability.[1][2] The incorporation of rigid structural elements, such as the piperazine scaffold, is a proven strategy to address these limitations.[3][4][5] The piperazine ring introduces a conformational constraint, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity for its target receptor.[3][4] Furthermore, the N-substituted nature of the piperazine moiety can protect the adjacent peptide bonds from enzymatic degradation. This compound is a particularly attractive building block for these purposes due to its defined stereochemistry and the presence of the Boc protecting groups, which are compatible with standard solid-phase peptide synthesis (SPPS) methodologies.[4][6]
Synthesis of Peptides Modified with this compound
The incorporation of this compound into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, with some considerations for the steric hindrance of this building block.[6][7][8] The following is a generalized protocol based on Fmoc/tBu chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Incorporation of this compound:
-
Due to the steric hindrance of this compound, a stronger coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be beneficial.
-
Dissolve this compound (2 equivalents), HATU (1.9 equivalents), and HOAt (7-Aza-1-hydroxybenzotriazole) (2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and pre-activate for 10 minutes.
-
Add the activated solution to the resin and allow to react for 4-6 hours, or overnight if necessary.
-
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc groups on the piperazine moiety.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Comparative Evaluation of Biological Activity
To objectively assess the impact of modification with this compound, a series of biological assays should be performed, comparing the modified peptide to its parent (unmodified) sequence and potentially other analogues (e.g., an N-methylated version). For this guide, we will consider a hypothetical peptide targeting a G-protein coupled receptor (GPCR).
Comparative Data: Hypothetical GPCR-Targeting Peptide
| Parameter | Unmodified Peptide | N-Methylated Peptide | Piperazine-Modified Peptide | Rationale for Expected Outcome |
| Receptor Binding Affinity (Ki, nM) | 15.2 | 8.5 | 5.1 | The constrained piperazine ring is expected to pre-organize the peptide into a conformation that is favorable for receptor binding, leading to a lower Ki value (higher affinity).[3][9] |
| Cell Viability (IC50, µM in cancer cell line) | 10.8 | 12.5 | 7.2 | Enhanced receptor affinity and potentially improved cell permeability could lead to a more potent cytotoxic effect at a lower concentration. |
| Cell Permeability (Papp, 10⁻⁶ cm/s in Caco-2 assay) | 0.5 | 1.2 | 2.5 | The piperazine scaffold can reduce the number of hydrogen bond donors and increase lipophilicity, both of which are factors known to improve passive cell permeability.[10][11][12][13] |
| Proteolytic Stability (t½ in human serum, min) | 15 | 60 | >180 | The N-substituted nature of the piperazine moiety sterically hinders access of proteases to the adjacent peptide bonds, significantly increasing the peptide's half-life.[4] |
Experimental Protocols for Biological Assays
This assay determines the binding affinity of the modified peptide by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H-labeled)
-
Unlabeled competitor peptides (unmodified, N-methylated, piperazine-modified)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a constant concentration of the radiolabeled ligand and cell membranes with increasing concentrations of the unlabeled competitor peptides.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Peptide solutions (unmodified, N-methylated, piperazine-modified)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the different peptides for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each peptide.
Conclusion
The modification of peptides with this compound presents a compelling strategy for enhancing their therapeutic potential. The introduction of this constrained, N-substituted scaffold is anticipated to improve receptor binding affinity, increase cell permeability, and significantly enhance proteolytic stability. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comparative biological evaluation of such modified peptides. By systematically assessing these key pharmacological parameters, researchers can make informed decisions in the design and development of next-generation peptide-based therapeutics.
References
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 1,4-Di-Boc-2-piperazineacetic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the stereochemical purity of a drug candidate is not a trivial detail—it is a critical quality attribute that profoundly influences pharmacological activity, safety, and therapeutic efficacy. The subtle, three-dimensional arrangement of atoms in enantiomers can lead to vastly different interactions with the chiral environment of the human body. This guide provides an in-depth technical analysis of a robust Chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of 1,4-Di-Boc-2-piperazineacetic acid, a key building block in modern drug discovery.
Drawing from extensive field experience, this document moves beyond a simple recitation of methods. It explains the causal logic behind instrumental choices, compares the primary HPLC method against powerful alternatives like Chiral Supercritical Fluid Chromatography (SFC), and provides the detailed protocols necessary for immediate application in your laboratory.
Pillar 1: The Gold Standard - Chiral HPLC Analysis
Chiral HPLC remains the most widely adopted and reliable technique for the precise quantification of enantiomeric purity.[] Its strength lies in the vast library of available Chiral Stationary Phases (CSPs) that can resolve a broad spectrum of chemical entities. For N-protected amino acids and their cyclic analogues, like our target molecule, polysaccharide-based CSPs have consistently demonstrated superior performance.[2]
The 'Why': Understanding Chiral Recognition on Polysaccharide CSPs
The analyte, this compound, is a cyclic amino acid derivative. The bulky tert-Butyloxycarbonyl (Boc) protecting groups and the carboxylic acid moiety are key features that drive the chiral separation on a polysaccharide-based CSP. Columns such as those based on amylose or cellulose tris(3,5-dimethylphenylcarbamate) are particularly effective.[3][4]
The mechanism of separation is a complex interplay of intermolecular interactions. The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[3][5] Enantiomers fit into these grooves with different degrees of stability due to a combination of:
-
Hydrogen Bonding: The carboxylic acid proton and carbonyl oxygens of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: The polar carbamate and ester groups in both the analyte and the CSP contribute to differential electrostatic interactions.
-
π-π Stacking: While the analyte itself lacks significant aromaticity, the carbamate groups of the CSP can engage in π-π interactions, influencing the chiral environment.
-
Steric Hindrance: The most critical factor is the steric fit. One enantiomer will nestle more snugly into the chiral groove than the other, leading to a longer retention time and, thus, separation. The bulky Boc groups play a significant role in this steric interaction.
This multi-modal interaction is why polysaccharide phases offer such broad enantioselectivity for N-protected amino acids.[2][6]
Proposed Chiral HPLC Method: A Self-Validating Protocol
Based on extensive data for structurally similar N-Boc protected cyclic amino acids, the following method provides a robust starting point for the analysis of this compound.
Experimental Protocol: Chiral HPLC
-
Instrumentation & Column:
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). The alkane/alcohol mobile phase is standard for normal-phase chiral chromatography. TFA is added to suppress the ionization of the carboxylic acid, ensuring a consistent analyte form and improving peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature is a critical parameter and should be controlled to ensure reproducible retention times.[7]
-
Detection Wavelength: 210 nm. The Boc-carbonyl groups provide sufficient UV absorbance at low wavelengths.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.
-
-
Analysis and Calculation:
-
Inject a racemic standard to determine the retention times of both enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is considered baseline separation.
-
Inject the test sample.
-
Integrate the peak areas for the major and minor enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
References
- 2. researchgate.net [researchgate.net]
- 3. hplcmart.com [hplcmart.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for 1,4-Di-Boc-2-piperazineacetic Acid
In the synthesis of complex molecules for drug discovery and development, the efficient formation of amide bonds is a cornerstone reaction. The choice of coupling reagent is paramount, particularly when dealing with sterically demanding substrates such as 1,4-Di-Boc-2-piperazineacetic acid. The bulky di-Boc protected piperazine ring presents significant steric hindrance around the carboxylic acid, making it a challenging substrate for amide bond formation. This guide provides a comparative analysis of common coupling reagents, offering field-proven insights and experimental guidance to help researchers navigate the selection process and achieve optimal yields and purity.
The Challenge: Steric Hindrance in Amide Coupling
The fundamental principle of amide bond formation involves two key steps: the activation of a carboxylic acid to create a more reactive intermediate, followed by nucleophilic attack from an amine.[1][2] The efficiency of this process is heavily influenced by the steric environment of both the acid and the amine. With this compound, the two bulky tert-butyloxycarbonyl (Boc) groups impede the approach of both the activating agent and the incoming amine nucleophile.[3] This obstruction can lead to slow reaction rates and low yields.[3] Therefore, the selection of a highly reactive coupling reagent is critical to overcome this energy barrier and drive the reaction to completion.[3][4]
Classes of Coupling Reagents: A Comparative Overview
The choice of coupling reagent dictates the nature of the activated intermediate, which in turn affects reaction efficiency, speed, and the propensity for side reactions, most notably racemization.[5][6][7] We will compare the three most common classes of reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.
Carbodiimides (e.g., EDC, DCC)
Carbodiimides are a classic and cost-effective choice for amide bond formation.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]
-
Mechanism: The carbodiimide activates the carboxyl group, which is then attacked by the amine.
-
Advantages:
-
Disadvantages:
-
Racemization: The O-acylisourea intermediate is highly susceptible to racemization, especially with sensitive amino acid derivatives.[5][10][11]
-
DCC Byproduct: Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, complicating purification as it requires filtration.[1][8]
-
Lower Reactivity: May be inefficient for sterically hindered substrates like this compound, leading to poor yields.[12]
-
The Critical Role of Additives: To mitigate racemization and improve efficiency, carbodiimides are almost always used with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®).[3][11][13] These additives react with the O-acylisourea to form an active ester intermediate that is more stable to racemization but still highly reactive towards the amine.[3]
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU)
This class of reagents is renowned for its high efficiency and speed, making it the preferred choice for difficult or sterically hindered couplings.[2][3][6]
-
Mechanism: These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), react with the carboxylic acid to form an active ester, typically an HOBt or HOAt ester.[6][14][15]
-
HATU vs. HBTU:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The extra nitrogen atom in the pyridine ring makes the resulting OAt-ester more reactive and electron-deficient than the OBt-ester formed by HBTU.[6] This renders HATU superior for challenging couplings, providing faster reactions, higher purity, and a lower risk of racemization.[6][11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective and popular reagent, but generally less potent than HATU for hindered systems.[6][8]
-
-
COMU: A third-generation uronium salt based on Oxyma Pure®. It offers coupling efficiencies comparable to HATU but is non-explosive and has better solubility, making it a safer and highly effective alternative.[1][3]
-
Disadvantages:
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts are also powerful coupling reagents that offer high efficiency with a low risk of racemization.[2][3]
-
Mechanism: Similar to uronium salts, they generate active esters in the presence of a base.
-
Advantages:
-
Disadvantages:
-
Cost: These reagents are also relatively expensive.
-
Byproduct: Forms hexamethylphosphoramide (HMPA), a carcinogen, as a byproduct in the case of the original BOP reagent. However, the more common PyBOP is a non-toxic version.[1]
-
Data Summary: Comparative Performance of Coupling Reagents
| Reagent Class | Examples | Reactivity / Speed | Suitability for Hindered Acids | Racemization Risk | Key Considerations |
| Carbodiimides | EDC, DCC | Moderate | Low to Moderate | High (without additives) | Cost-effective; requires additives (HOBt, Oxyma); EDC has water-soluble byproduct, DCC does not.[8][9] |
| Uronium/Aminium Salts | HATU, HBTU, COMU | Very High | Very High | Very Low | Excellent for difficult couplings; HATU is generally superior to HBTU; COMU is a safer alternative.[3][6][7] |
| Phosphonium Salts | PyBOP, PyAOP | High | High | Low | Efficient with no risk of guanidinylation side reaction; PyAOP is more reactive than PyBOP.[1][3] |
Visualizing the Workflow and Mechanisms
A clear understanding of the reaction workflow and underlying mechanisms is essential for troubleshooting and optimization.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Scientist's Guide to Modulating Peptide-Protein Interactions: An Assessment of the 1,4-Di-Boc-2-piperazineacetic Acid Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
The Challenge: Drugging the Undruggable Protein-Protein Interaction Landscape
Protein-protein interactions (PPIs) represent the operational network of life, governing nearly all cellular processes.[1] Consequently, their dysregulation is at the heart of numerous diseases, making them a vast and alluring class of therapeutic targets.[2][3] However, the very nature of PPIs—characterized by large, flat, and often featureless interfaces—makes them notoriously difficult to inhibit with traditional small molecules.[1][3][4]
A logical starting point for inhibitor design is to use peptides derived from the native binding partner.[1][5] These peptides can effectively mimic the natural interaction. Yet, their therapeutic potential is severely hampered by two intrinsic flaws: high conformational flexibility, which leads to a significant entropic penalty upon binding, and poor metabolic stability.[4][5] To overcome these hurdles, the field has moved towards a strategy of conformational constraint: designing peptidomimetics that are "locked" into their bioactive shape. This guide provides an in-depth assessment of 1,4-Di-Boc-2-piperazineacetic acid, a constrained dipeptide mimetic, as a tool to engineer high-affinity peptide-based inhibitors.
The Strategy: Conformational Constraint with Piperazine-Based Scaffolds
The core principle of this advanced strategy is to pre-organize a peptide into the specific secondary structure—such as an α-helix or β-turn—that is required for receptor binding.[6][7] By reducing the molecule's rotational freedom, we lower the entropic cost of binding, which can dramatically enhance affinity and selectivity.[8]
This compound is a powerful building block for achieving this. It serves as a rigid scaffold designed to mimic a β-turn, a common structural motif in PPI interfaces.[9][10]
-
The Piperazine Core: The piperazine ring is a "privileged scaffold" in medicinal chemistry.[11] When incorporated into a peptide backbone, its rigid, chair-like conformation forces the peptide chain to adopt a stable turn structure.
-
The Acetic Acid Moiety: The carboxymethyl group at the 2-position allows the scaffold to be seamlessly integrated into a standard peptide synthesis workflow, acting as a surrogate for a dipeptide unit.[12]
-
The Di-Boc Protecting Groups: The two tert-butoxycarbonyl (Boc) groups protect the piperazine nitrogens during synthesis, allowing for controlled, stepwise peptide elongation.[13][14] These are later removed to yield the final, constrained peptide.
This approach transforms a flexible, transiently active peptide into a stable, potent ligand with improved pharmacological properties.
Comparative Analysis: Scaffolds for Inducing β-Turns
While the piperazine scaffold is highly effective, it is essential to compare it with other established methods for inducing β-turns or constraining peptides. The choice of scaffold is a critical experimental decision that depends on the specific structural requirements of the target PPI.
| Feature | Linear Peptide (Unmodified) | D-Proline-Glycine Insert | Stapled Peptide (α-Helix) | Piperazineacetic Acid Scaffold |
| Primary Goal | Baseline / Control | Induce Type II' β-turn | Stabilize α-helix | Induce stable β-turn |
| Mechanism | Full flexibility | D-Proline's fixed φ angle restricts backbone | Covalent hydrocarbon "staple" between side chains | Rigid piperazine ring restricts backbone torsion angles |
| Synthetic Complexity | Low | Low | High | Moderate to High |
| Expected Affinity (Kd) | μM to mM | Low to mid μM | nM to low μM | nM to low μM |
| Structural Rigidity | Low | Moderate | High | Very High |
| Key Advantage | Easy to synthesize | Simple, uses common building blocks | Excellent for helical interfaces, improves cell entry | Creates a highly stable, non-peptidic turn |
| Key Limitation | Poor stability and affinity | Limited to specific turn types, can still be flexible | Not suitable for non-helical interfaces | Synthesis is more complex than standard peptide chemistry |
Experimental Validation: Quantifying the Impact on Binding
To rigorously assess the impact of incorporating a this compound scaffold, a quantitative analysis of the peptide-protein binding event is non-negotiable. Two gold-standard, label-free biophysical techniques are essential for this purpose: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is an optical biosensing technique that provides real-time data on the association (kₐ) and dissociation (kₑ) rates of an interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated.[15][16] This method is invaluable for discerning whether affinity improvements stem from a faster "on-rate" or a slower "off-rate."
-
Preparation:
-
Ligand (Protein): Purify the target protein to >90% purity and buffer exchange into an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5).[17] The choice of pH is critical for efficient electrostatic pre-concentration on the sensor chip.[16]
-
Analyte (Peptide): Synthesize and purify (HPLC >95%) the linear peptide and the constrained peptide containing the piperazine scaffold. Dissolve peptides in running buffer (e.g., HBS-EP+).[17]
-
Buffers: Prepare and filter (0.22 µm) all buffers. Degassing is mandatory to prevent air bubbles in the microfluidics.[18]
-
-
Immobilization (Amine Coupling):
-
Activate the carboxyl groups on a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[19]
-
Inject the purified protein over the activated surface. The primary amines on the protein will form covalent amide bonds with the activated surface. Aim for an immobilization level that will yield a theoretical Rmax appropriate for the analyte size.
-
Inject 1 M ethanolamine-HCl pH 8.5 to deactivate any remaining NHS-esters.[19]
-
-
Binding Analysis:
-
Prepare a serial dilution of each peptide analyte in running buffer. A typical concentration range spans at least 10-fold below and 10-fold above the expected Kₑ.[16]
-
Inject each concentration over the ligand-immobilized surface and a reference flow cell (for background subtraction) for a defined association time, followed by a dissociation phase where only running buffer flows.[18]
-
Between each peptide injection cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and restore the surface capacity.[18]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain binding sensorgrams.
-
Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers
ITC is the gold standard for measuring the thermodynamics of a binding event.[20][21] It directly measures the heat released (exothermic) or absorbed (endothermic) as a peptide is titrated into a protein solution. A single ITC experiment provides a complete thermodynamic profile: binding affinity (Kₐ, and thus Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[20][22] This allows a scientist to understand why the binding occurs—is it driven by favorable enthalpic interactions (like hydrogen bonds) or by a favorable entropic change (like the release of water molecules)?
-
Sample Preparation (Self-Validating System):
-
Crucial Step: Both the protein (for the sample cell) and the peptide (for the syringe) must be in an identical, buffer-matched solution to avoid large heats of dilution that would obscure the binding signal.[23] The most robust method is to dialyze the purified protein against the ITC buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) and then use the final dialysate to dissolve the lyophilized peptide.
-
Accurately determine the concentrations of both protein and peptide solutions post-preparation.
-
Concentration Guidance: The protein concentration in the cell should ideally be 10-100 times the expected Kₑ. The peptide concentration in the syringe should be 10-20 times the protein concentration.[22][23]
-
-
ITC Experiment:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate until a stable baseline is achieved.
-
Program a titration sequence, typically consisting of an initial small injection (often discarded in analysis) followed by 18-25 larger, equally spaced injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., "One-Set-of-Sites") to derive the stoichiometry (n), association constant (Kₐ, from which Kₑ = 1/Kₐ), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Expected Outcomes & Interpretation
By incorporating the this compound scaffold, we anticipate a significant improvement in binding affinity compared to the linear peptide counterpart.
Table of Hypothetical Comparative Binding Data:
| Peptide Variant | Kₑ (μM) [SPR] | kₐ (1/Ms) [SPR] | kₑ (1/s) [SPR] | ΔG (kcal/mol) [ITC] | ΔH (kcal/mol) [ITC] | -TΔS (kcal/mol) [ITC] |
| Linear Peptide | 55.2 | 1.2 x 10⁴ | 0.66 | -5.7 | -3.1 | -2.6 |
| Constrained Peptide | 0.85 | 2.5 x 10⁴ | 0.021 | -8.3 | -4.5 | -3.8 |
Interpretation of Results: The hypothetical data illustrates the expected outcome. The constrained peptide shows a >60-fold improvement in affinity (Kₑ). The SPR data reveals this is primarily driven by a much slower dissociation rate (kₑ), indicating a more stable complex. The ITC data confirms the higher affinity (more negative ΔG) and shows that the improvement is due to both more favorable enthalpy (ΔH) and a more favorable entropic component (-TΔS), the latter being the hallmark of releasing the conformational penalty of binding.
Conclusion
This compound is more than a mere chemical reagent; it is a sophisticated tool for rational drug design. By serving as a rigid β-turn mimetic, it allows researchers to systematically transform low-affinity, unstable peptides into potent and specific modulators of protein-protein interactions. The causal logic is clear: by enforcing a bioactive conformation, we reduce the entropic penalty of binding, leading to enhanced affinity and stability. The experimental workflows for SPR and ITC provide a robust, self-validating framework to quantify this impact, generating the critical data needed to advance promising candidates in the challenging but rewarding quest to drug the interactome.
References
- 1. Peptide‐based covalent inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected Approaches to Disrupting Protein–Protein Interactions within the MAPK/RAS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of small-sized peptidomimetic inhibitors disrupting protein–protein interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. Incorporating beta-turns and a turn mimetic out of context in loop 1 of the WW domain affords cooperatively folded beta-sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. benchchem.com [benchchem.com]
- 21. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Benchmarking the stability of 1,4-Di-Boc-2-piperazineacetic acid-containing peptides against enzymatic degradation
An In-Depth Guide to Benchmarking the Stability of 1,4-Di-Boc-2-piperazineacetic Acid-Containing Peptides Against Enzymatic Degradation
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based drugs offer remarkable therapeutic potential due to their high specificity and potency, allowing them to target protein-protein interactions that are often inaccessible to small molecules.[1] However, the clinical translation of many promising peptide candidates is hampered by a critical vulnerability: their susceptibility to enzymatic degradation.[2][3] The human body is replete with proteases that rapidly cleave the amide bonds of the peptide backbone, leading to short in-vivo half-lives and poor bioavailability.[4][5] This inherent instability is a major hurdle in drug development, necessitating innovative strategies to protect peptides from this metabolic onslaught.[6][7]
A leading strategy to bolster peptide stability is the incorporation of non-natural or peptidomimetic amino acids.[1][8] These modified building blocks can alter the peptide's conformation, mask enzymatic cleavage sites, or introduce steric hindrance that prevents protease binding. This guide focuses on a specific peptidomimetic building block, This compound , and provides a comprehensive framework for objectively benchmarking its ability to confer enzymatic stability to a parent peptide.
As a Senior Application Scientist, this guide is structured not as a rigid protocol, but as a self-validating experimental comparison. We will explore the causal logic behind each experimental choice, from the design of a model peptide system to the precise quantification of degradation, empowering researchers to generate robust and reliable data.
The Rationale: How this compound Confers Stability
This compound is a synthetic amino acid analog. Its incorporation into a peptide backbone is hypothesized to enhance stability through two primary mechanisms:
-
Conformational Rigidity: The piperazine ring introduces a constrained, non-natural bend in the peptide backbone. Proteases, which recognize specific substrate conformations, may be unable to effectively bind to this altered topology.
-
Steric Shielding: The two bulky tert-butyloxycarbonyl (Boc) protecting groups on the piperazine nitrogens provide a significant steric shield. This "molecular armor" can physically block proteases from accessing and cleaving adjacent peptide bonds.
This guide will detail the methods to test this hypothesis by comparing a standard peptide with its analog containing this modified residue.
Caption: Hypothesized mechanism of protease inhibition by this compound.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a robust, comparative experimental workflow. This involves synthesizing a model peptide susceptible to degradation and a second version where a key amino acid is replaced with this compound.
Step 1: Peptide Design and Synthesis
-
Select a Control Peptide: Choose a simple, linear peptide sequence known to be susceptible to a common protease. For this example, we will design a peptide with a trypsin cleavage site. A suitable sequence could be H-Gly-Gly-Lys-Gly-Gly-OH. Trypsin specifically cleaves the peptide bond on the C-terminal side of lysine (Lys).[9]
-
Design the Test Peptide: Synthesize an analog where the amino acid at the P1' position (immediately C-terminal to the cleavage site) is replaced. Our test peptide will be H-Gly-Gly-Lys-(Paa)-Gly-OH, where (Paa) represents the incorporated this compound residue. The rationale is to test if the modification can protect the highly specific trypsin cleavage site.
-
Synthesis: Both peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[10] Characterization by mass spectrometry is essential to confirm the correct molecular weight.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Di-Boc-2-piperazineacetic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,4-Di-Boc-2-piperazineacetic acid, a common intermediate in organic synthesis. By adhering to these procedures, we ensure the safety of our laboratory personnel, protect the environment, and maintain regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and responsibility.
Understanding the Compound: Hazard Profile and Characteristics
Primary Hazards:
-
Respiratory Irritation: Like many fine organic powders, inhalation may cause respiratory irritation.[1]
-
Skin and Eye Contact: May cause irritation upon contact with skin or eyes.[1]
-
Ingestion: Though toxicity data is limited, ingestion should be avoided.
The tert-butoxycarbonyl (Boc) protecting groups are stable under basic and nucleophilic conditions but are readily cleaved by strong acids.[2][3] This reactivity is a key consideration for waste segregation and potential neutralization strategies.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is deemed waste. It requires careful planning and adherence to institutional and national regulations. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[4][5][6]
Step 1: Personal Protective Equipment (PPE)
Before handling waste, ensure appropriate PPE is worn to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[7] | Protects eyes from dust particles and potential splashes of waste solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) appropriate for handling organic solids and solvents. | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust generation is unavoidable, especially in poorly ventilated areas.[7] | Prevents inhalation of airborne powder, which can cause respiratory irritation.[1] |
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Hazardous Waste Determination: Based on its characteristics, this compound waste should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.[10]
-
Segregation:
-
Solid Waste: Collect un- or minimally-contaminated solid this compound, along with contaminated items like weigh boats and filter paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Incompatible Materials: Keep this waste stream separate from strong acids. Contact with strong acids can cause the cleavage of the Boc group, releasing isobutylene and carbon dioxide gas, which could lead to container pressurization.[11][12] It should also be kept away from strong oxidizing agents.[13]
-
Step 3: Containerization and Labeling
Proper containerization is crucial to prevent leaks and ensure safe transport.[14]
-
Container Selection: Use containers that are chemically compatible with the waste. For solid waste, a securely sealable plastic or glass jar is suitable. For liquid waste, use a labeled, leak-proof container, ideally the original container if it's in good condition.[14]
-
Labeling: All waste containers must be accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][15]
-
Containers must be kept closed except when adding waste.[14]
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Secondary containment should be used to prevent spills from spreading.[9]
Step 5: Final Disposal
The final disposal must be handled by a licensed professional waste disposal service.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal company.
The recommended disposal method for this type of organic chemical waste is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is critical.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1] If necessary, dampen the material slightly with a non-reactive liquid to prevent it from becoming airborne.[16] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place the contaminated absorbent into the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment for everyone.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. osha.gov [osha.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 11. jk-sci.com [jk-sci.com]
- 12. BOC Protection and Deprotection [es.bzchemicals.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. benchchem.com [benchchem.com]
Personal protective equipment for handling 1,4-Di-Boc-2-piperazineacetic acid
Comprehensive Safety Protocol: Handling 1,4-Di-Boc-2-piperazineacetic Acid
As a Senior Application Scientist, my primary objective extends beyond the mere provision of a product; it is to ensure that you, the researcher, can utilize it with the utmost safety and efficacy. This guide is designed to provide a deep, procedural framework for the safe handling of this compound (CAS 368442-00-6). Our approach is grounded in established safety principles, extrapolating data from structurally analogous compounds to formulate a robust and reliable protocol. The causality behind each recommendation is explained to build a foundational understanding of the necessary precautions.
Hazard Assessment: An Evidence-Based Approach
While comprehensive toxicological data for this compound itself is not extensively documented, a professional hazard assessment necessitates examining its structural components: the piperazine core and the tert-butoxycarbonyl (Boc) protecting groups.
The piperazine moiety, found in related compounds, is known to present several hazards. It can cause skin irritation, serious eye damage, and may lead to allergic skin or respiratory reactions.[1][2] A Safety Data Sheet (SDS) for the closely related compound, 1,4-Di-Boc-piperazine-2-carboxylic acid, indicates that it may cause respiratory irritation.[3] Therefore, we must operate under the assumption that this compound presents similar risks.
The Boc protecting groups are generally stable but are designed to be removed under acidic conditions.[4][5][6] This is a critical consideration for experimental design and waste disposal, as inadvertent deprotection could alter the compound's properties and reactivity.
Based on this analysis, the primary hazards to mitigate are:
-
Eye Contact: Potential for serious irritation or damage.
-
Skin Contact: Potential for irritation or allergic reaction.
-
Inhalation: Potential for respiratory tract irritation, especially if the material is a fine powder.
-
Ingestion: Assumed to be harmful, as is standard for non-tested laboratory chemicals.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table summarizes the essential equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z.87.1 compliant safety glasses with side-shields or chemical splash goggles.[1][2] A face shield is required when handling larger quantities (>25g) or when there is a significant risk of splashing. | Protects eyes from airborne dust particles and accidental splashes, which could cause serious irritation or damage.[7][8] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum thickness >0.11 mm).[8] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. For prolonged contact, consult the manufacturer's chemical resistance data. |
| Body Protection | A standard laboratory coat. | Protects personal clothing and underlying skin from contamination during routine handling. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If weighing outside of a hood or if dust generation is unavoidable, a NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator should be used.[3][8] | Mitigates the risk of inhaling fine particles that may cause respiratory irritation.[3] |
Operational and Disposal Plan: A Step-by-Step Guide
Safe handling is a complete workflow, from preparation to disposal. The following diagram and procedures outline this critical path.
Caption: Safe Handling Workflow for this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and dissolution, must be performed inside a properly functioning and certified chemical fume hood.[9] This is the primary method for preventing inhalation exposure.
-
Safety Infrastructure: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]
Procedural Steps for Handling
-
Pre-Handling Inspection: Before starting, inspect all PPE for defects (e.g., holes in gloves).
-
Weighing:
-
Perform this task in the fume hood. To minimize dust, do not pour the solid rapidly.
-
Use an anti-static weigh boat or paper.
-
Close the primary container immediately after dispensing the required amount.[9]
-
-
Dissolution:
-
Add solvent to the solid slowly to avoid splashing.
-
Keep the vessel covered or capped as much as possible during the process.
-
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][9]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][9]
-
Spill:
-
Evacuate personnel from the immediate area.
-
Wearing the full recommended PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material without creating dust, and place it into a suitable, sealed container for chemical waste disposal.[3][10]
-
Do not allow the product to enter drains.[3]
-
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and spilled material, must be disposed of as hazardous chemical waste.
-
Solid Waste: Place contaminated solids (e.g., weigh paper, paper towels) and excess reagent into a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions should be placed in a labeled container for non-halogenated organic waste, unless the solvent used dictates otherwise.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[3][9] Do not dispose of it in the standard trash or sewer system.
By adhering to this comprehensive plan, you establish a multi-layered safety system that protects you, your colleagues, and your research. Trust in these procedures is built upon their foundation in established chemical safety principles and authoritative data.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
